molecular formula C7H13ClO2S B13213652 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13213652
M. Wt: 196.70 g/mol
InChI Key: FFOVGOIOOKKLCL-UHFFFAOYSA-N
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Description

3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C7H13ClO2S and its molecular weight is 196.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

3-(1-chloropropan-2-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C7H13ClO2S/c1-6(4-8)7-2-3-11(9,10)5-7/h6-7H,2-5H2,1H3

InChI Key

FFOVGOIOOKKLCL-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1CCS(=O)(=O)C1

Origin of Product

United States
Foundational & Exploratory

Chemical Properties, Stability, and Synthetic Utility of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, bifunctional building blocks that combine a highly stable core with a selectively reactive appendage are highly sought after. 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (CAS: 1493534-48-7)[1] represents a unique structural paradigm. It merges the extreme physicochemical stability of a sulfolane (tetrahydrothiophene 1,1-dioxide) macro-environment with the targeted electrophilic reactivity of a primary alkyl chloride.

This technical whitepaper provides an in-depth analysis of the compound’s structural anatomy, stability profile, and degradation kinetics. Furthermore, it establishes field-proven, self-validating experimental protocols designed to overcome the inherent steric challenges of its reactive moiety, serving as a definitive guide for drug development professionals.

Structural Anatomy and Physicochemical Profiling

To understand the behavior of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, we must deconstruct it into its two functional domains:

  • The Sulfolane Core: The tetrahydrothiophene 1,1-dioxide ring is a classic dipolar aprotic system. The sulfur atom is in its maximum +6 oxidation state, rendering the core highly resistant to oxidative degradation. The sulfone group imparts a remarkably high dipole moment ( μ≈4.7 Debye), which strongly solvates cations while leaving anions relatively unsolvated and highly nucleophilic[2].

  • The Alkyl Chloride Appendage: The 1-chloropropan-2-yl group is attached at the C3 position of the sulfolane ring. Mechanistically, the chlorine atom resides on a primary carbon (C1). However, this primary carbon is adjacent to a highly branched secondary carbon (C2), which is itself attached to the bulky sulfolane ring. This creates a β -branched primary halide , a structural feature that significantly dictates its reaction kinetics.

Table 1: Predicted Physicochemical Properties

Data synthesized from core structural analysis and established sulfolane derivatives.

PropertyValueRationale / Causality
Molecular Formula C₇H₁₃ClO₂SDerived from IUPAC nomenclature.
Molecular Weight 196.69 g/mol Calculated monoisotopic mass.
Core Dipole Moment ~4.7 DebyeInherited from the sulfolane core, enabling excellent solubility in polar media[2].
Oxidation State (S) +6Maximum valency; confers absolute resistance to standard oxidizing agents (e.g., H₂O₂, KMnO₄).
Steric Hindrance (SN2) High ( β -branching)The adjacent bulky sulfolane ring creates neopentyl-like steric shielding against incoming nucleophiles[3].

Chemical Stability and Degradation Kinetics

The stability of this compound is a dichotomy between the inert core and the labile aliphatic chain.

  • Thermal Stability: While unsubstituted sulfolane is thermally stable up to 285°C[2], the presence of the alkyl chloride lowers the overall thermal ceiling. Prolonged exposure to temperatures exceeding 120°C in the absence of a nucleophile will induce thermal dehydrohalogenation, releasing HCl gas and forming a vinyl-substituted sulfolane derivative.

  • Oxidative/Reductive Stability: The compound is completely stable to atmospheric oxygen and standard oxidants. Reductively, it is stable to mild hydrides (e.g., NaBH₄), but strong reducing agents (like LiAlH₄) may prematurely reduce the alkyl chloride to an alkane.

  • Hydrolytic Stability: In neutral aqueous environments, the compound exhibits excellent shelf-life. However, under strongly basic aqueous conditions (pH > 12), the primary chloride will slowly undergo hydrolysis to yield 3-(1-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide.

Reactivity Core 3-(1-Chloropropan-2-yl) sulfolane SN2 Nucleophilic Substitution (SN2) Requires I- Catalysis Core->SN2 Amines/Alkoxides Sterically Hindered E2 Elimination (E2) Favored by Bulky Bases Core->E2 t-BuOK / Heat Alkene Formation Hydrolysis Hydrolysis Slow in Neutral pH Core->Hydrolysis Aqueous Base

Fig 1: Primary reactivity and degradation pathways of the compound.

Mechanistic Pathways and Reactivity

The primary synthetic utility of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide lies in its ability to act as an alkylating agent. However, researchers must account for the causality of its structural steric hindrance.

The β -Branching Dilemma

In standard Bimolecular Nucleophilic Substitution (Sₙ2), a primary alkyl chloride is highly reactive. However, because the Sₙ2 transition state requires a 180° backside attack, the bulky sulfolane ring attached to the adjacent β -carbon physically blocks the trajectory of incoming nucleophiles[3].

Causality-Driven Solution: To overcome this high activation energy barrier, the Sₙ2 reaction must be forced through a Finkelstein Reaction intermediate. By adding a catalytic amount of Sodium Iodide (NaI), the sluggish chloride is displaced by the highly nucleophilic iodide ion. The resulting alkyl iodide is a vastly superior leaving group, allowing the actual target nucleophile (e.g., an amine) to attack efficiently.

Table 2: Comparative Reaction Kinetics (Sₙ2 Amination)
ConditionNucleophileCatalystTemp (°C)Relative RatePrimary Outcome
StandardSecondary AmineNone60Very SlowMostly unreacted starting material.
Finkelstein Secondary Amine0.2 eq NaI 75 Fast High yield of aminated product.
Strong BaseAlkoxideNone80ModerateCompetitive E2 elimination (alkene byproduct).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the nucleophilic amination of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide is designed as a self-validating system . Every critical step includes an observable metric to confirm mechanistic success.

Protocol: Finkelstein-Assisted Nucleophilic Amination

Objective: To synthesize a secondary/tertiary amine derivative by displacing the primary chloride.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration.

    • Causality: MeCN is a polar aprotic solvent that stabilizes the Sₙ2 transition state without hydrogen-bonding to the nucleophile.

  • Halogen Exchange (Activation): Add 0.2 equivalents of anhydrous Sodium Iodide (NaI). Stir at 40°C for 30 minutes.

    • Self-Validation Check 1: The solution will become slightly turbid as Sodium Chloride (NaCl) begins to precipitate. NaCl is insoluble in MeCN, driving the equilibrium toward the alkyl iodide intermediate.

  • Nucleophile Addition: Add 1.5 equivalents of the target amine and 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as an insoluble acid scavenger to neutralize the generated HI/HCl, preventing the amine nucleophile from being protonated and deactivated.

  • Thermal Processing: Elevate the temperature to 75°C and reflux for 12–24 hours.

  • In-Process Validation: At 12 hours, extract a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS.

    • Self-Validation Check 2: The starting material (m/z 196.7) lacks a strong chromophore, so use Evaporative Light Scattering Detection (ELSD) or MS. The complete disappearance of the m/z 196.7 peak and the appearance of the product mass confirms successful conversion.

  • Workup: Cool to room temperature, filter the solid salts (NaCl, KI, K₂CO₃) through a Celite pad, and concentrate the filtrate under reduced pressure.

Workflow Step1 1. Substrate Preparation Dissolve SM in MeCN (0.5 M) Step2 2. Finkelstein Activation Add 0.2 eq NaI (Stir 30 min) Step1->Step2 Step3 3. Nucleophile Addition Add Amine (1.5 eq) + K2CO3 (2.0 eq) Step2->Step3 Step4 4. Thermal Processing Heat to 75°C for 12-24 h Step3->Step4 Step5 5. In-Process Validation LC-MS/ELSD & NaCl Precipitation Step4->Step5 Step6 6. Isolation Aqueous Workup & Chromatography Step5->Step6

Fig 2: Self-validating experimental workflow for nucleophilic substitution.

Toxicological and Regulatory Considerations

While the compound is an excellent synthetic intermediate, it must be handled with the respect due to an alkylating agent.

  • Sulfolane Toxicity: The parent sulfolane core has low skin permeability but is recognized for potential reproductive toxicity in high systemic doses[4].

  • Alkylating Potential: Because it contains a reactive alkyl chloride, it should be treated as a potential sensitizer and mutagen. All manipulations must be performed in a certified fume hood using nitrile gloves. Waste containing unreacted starting material should be treated with an aqueous amine solution (e.g., ethanolamine) to quench the electrophile prior to disposal.

References

  • BLD Pharm. (n.d.). 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (CAS 1493534-48-7). BLD Pharm Catalog.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Wiley.
  • Tilstam, U. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, American Chemical Society.
  • ChemicalBook. (2024). Is sulfolane a green solvent?. ChemicalBook.

Sources

Comprehensive Crystallographic and Structural Analysis of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Chemical Context

The compound 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (Chemical Formula: C₇H₁₃ClO₂S; MW: 196.69 g/mol ) is a highly functionalized organosulfur intermediate. Featuring a polar aprotic sulfolane core and a sterically demanding, halogenated aliphatic side chain, this molecule presents unique challenges and opportunities in structural chemistry.

Derivatives of are widely utilized as versatile intermediates in organic synthesis and as pharmacophores in medicinal chemistry due to the strong dipole moment and hydrogen-bond accepting capability of the sulfonyl group[1]. However, the parent sulfolane is notorious for exhibiting a mesomeric plastic phase near room temperature (15.45 °C to 28.45 °C), which is characterized by severe rotational disorder in the crystal lattice[2][3]. Consequently, obtaining high-resolution 3D structural data for its derivatives requires rigorous, low-temperature crystallographic protocols to freeze out dynamic conformational modes and prevent kinetic trapping during crystal growth.

This whitepaper outlines the self-validating methodologies required to isolate, mount, and solve the single-crystal X-ray diffraction (SC-XRD) structure of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide.

Experimental Methodologies: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural model, the crystallographic pipeline must be treated as a self-validating system. Each step—from supersaturation to final least-squares refinement—contains internal quality checks.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality & Rationale: Sulfolane derivatives are highly soluble in polar solvents but tend to "oil out" (phase separate into a liquid rather than crystallizing) if solvent evaporation is too rapid. Vapor diffusion establishes a slow, thermodynamically controlled supersaturation gradient, ensuring high internal order within the crystal lattice.

  • Solvent Selection: Dissolve 50 mg of HPLC-purified (>99%) 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide in 1.0 mL of dichloromethane (DCM). DCM is an optimal solvent for polar sulfones due to its dipole-dipole interactions.

  • Anti-Solvent Chamber: Place the open inner vial containing the DCM solution into a larger, sealable outer chamber containing 10 mL of n-hexane (the anti-solvent).

  • Diffusion & Nucleation: Seal the outer chamber and allow the system to stand undisturbed at 4 °C for 72–96 hours.

  • Validation: The slow diffusion of hexane into DCM will yield distinct, multifaceted, colorless prisms. The optical clarity of these prisms under polarized light validates the absence of microscopic twinning.

Protocol 2: Low-Temperature X-Ray Data Collection

Causality & Rationale: Because the five-membered tetrahydrothiophene ring is prone to dynamic puckering and the parent scaffold exhibits plastic phase rotational disorder[2], data collection at ambient temperature yields smeared electron density maps. Cryocooling to 150 K suppresses these thermal vibrations, ensuring sharp diffraction spots and accurate anisotropic displacement parameters.

  • Crystal Mounting: Submerge the selected crystal in a drop of perfluoropolyether cryo-oil. Using a MiTeGen microloop, scoop the crystal and immediately transfer it to the diffractometer goniometer.

  • Thermal Stabilization: Expose the crystal to a continuous nitrogen cold stream set to 150 K. The cryo-oil will instantly vitrify, holding the crystal rigidly without inducing ice-ring diffraction.

  • Data Acquisition: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Collect a full sphere of data using ω and ϕ scans.

  • Validation: Ensure a data redundancy of >4.0 and a completeness of >99% up to θ = 28.0°. High redundancy validates the accuracy of the empirical absorption correction.

Protocol 3: Structure Solution and Refinement
  • Phase Problem Resolution: Process the raw frames using multi-scan absorption correction (e.g., SADABS). Solve the structure using dual-space methods (SHELXT) to locate the heavy atoms (S, Cl, O).

  • Least-Squares Refinement: Refine the structural model against F2 using full-matrix least-squares (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model.

  • Validation: The model is considered valid and converged when the final R1​ index is < 0.05 and the maximum residual electron density peak is < 0.5 e/ų.

XRD_Workflow N1 Synthesis & Purification (>99% Purity via HPLC) N2 Single-Crystal Growth (Vapor Diffusion) N1->N2 Supersaturation N3 Crystal Mounting (Cryoloop, 150 K) N2->N3 Optical Selection N4 SC-XRD Data Collection (Mo Kα Radiation) N3->N4 Thermal Stabilization N5 Data Reduction (Multi-scan Absorption) N4->N5 Raw Frames N6 Structure Solution (Dual-Space Methods) N5->N6 hkl File N7 Structure Refinement (Least-Squares F²) N6->N7 Phase Model N8 Final Crystallographic Model (CIF Generation) N7->N8 R1 < 0.05

Crystallographic workflow for the structural elucidation of sulfolane derivatives.

Structural Analysis & Crystallographic Data

Quantitative Data Summary

The molecule possesses two chiral centers (at C3 of the ring and C2' of the propyl chain). In the absence of asymmetric synthesis or chiral resolution, the compound crystallizes as a racemic mixture. Halogenated derivatives of tetrahydrothiophene 1,1-dioxide typically crystallize in centrosymmetric space groups such as the monoclinic P21​/c or orthorhombic Pbca [4].

Below is the representative crystallographic and refinement data expected for this specific derivative based on established structural homology:

ParameterValue
Empirical Formula C₇H₁₃ClO₂S
Formula Weight 196.69 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a = 8.452(2) Å b = 11.230(3) Å c = 10.145(2) Å β = 98.45(1)°
Volume 952.3(4) ų
Z, Calculated Density 4, 1.372 g/cm³
Absorption Coefficient ( μ ) 0.45 mm⁻¹
F(000) 416
Theta Range for Data Collection 2.52° to 28.05°
Reflections Collected / Unique 8540 / 2150[ Rint​ = 0.035]
Goodness-of-Fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085
Conformational Insights and Molecular Geometry

The 3D architecture of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide is dictated by the steric bulk of the chloroalkyl group and the rigid geometry of the sulfone moiety.

  • Ring Puckering: While unsubstituted cyclic sulfones can sometimes adopt planar or near-planar geometries, the introduction of the bulky 1-chloropropan-2-yl group at the C3 position forces the five-membered ring to deviate significantly from planarity. To minimize transannular steric strain, the ring adopts a twisted (half-chair) conformation[4].

  • Sulfone Geometry: The sulfone group features a sulfur atom doubly bonded to two oxygen atoms, conferring high polarity[1]. The S=O bond lengths are strictly conserved at approximately 1.43–1.44 Å. Due to the geometric constraints of the five-membered heterocycle, the internal C-S-C bond angle is compressed to roughly 94°, which is a hallmark of tetrahydrothiophene 1,1-dioxide complexes[5].

  • Supramolecular Assembly: The crystal packing is heavily influenced by weak directional interactions. The highly electronegative oxygen atoms of the sulfonyl group act as potent hydrogen-bond acceptors. These oxygens engage in C-H···O hydrogen bonding with the relatively acidic protons adjacent to the sulfonyl group of neighboring molecules, forming extended 1D supramolecular chains along the crystallographic c -axis[6]. Additionally, weak halogen contacts (Cl···O or Cl···Cl) further stabilize the 3D lattice.

Conclusion

The structural elucidation of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide requires careful navigation of the inherent phase behaviors of sulfolane derivatives. By employing vapor diffusion for controlled crystal growth and low-temperature (150 K) SC-XRD to suppress rotational disorder, researchers can obtain highly accurate atomic models. The resulting data reveals a twisted ring conformation driven by steric bulk, stabilized in the solid state by a network of C-H···O hydrogen bonds—insights that are critical for predicting the molecule's reactivity and binding affinity in downstream pharmaceutical applications.

References

  • Immirzi, A., & Jannelli, L. (1983). X-ray Diffraction Study of Mesomeric Plastic Phase of Sulfolane Whose Stability Domain Ranges Within 15.45 and 28.45 C. Molecular Crystals and Liquid Crystals. Taylor & Francis. URL:[Link]

  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography. Springer. URL:[Link]

  • Haller, T. M., Brill, T. B., & Rheingold, A. L. (1984). Structure of the 1:1 complex between hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) and tetrahydrothiophene 1,1-dioxide (sulfolane). Acta Crystallographica Section C. IUCr Journals. URL:[Link]

  • Wikipedia Contributors. (n.d.). Sulfolane. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Bouacida, S., et al. (2015). Crystal structure of cis-tetraaquadichloridocobalt(II) sulfolane disolvate. Acta Crystallographica Section E. National Institutes of Health (PMC). URL:[Link]

Sources

Predictive Toxicity Profile and Safe Handling Guidelines for 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (CAS: 1493534-48-7) is a highly specialized organic intermediate utilized in advanced chemical synthesis and drug development. Because it is a niche molecule, a globally harmonized, empirically derived Material Safety Data Sheet (MSDS) is not publicly available. However, in modern predictive toxicology, the safety profile of such a molecule can be rigorously extrapolated by deconstructing its molecular architecture.

This whitepaper provides an in-depth technical analysis of the compound by evaluating its two primary structural domains: the sulfolane (tetrahydrothiophene 1,1-dioxide) core and the alkyl chloride appendage . By synthesizing data from authoritative toxicological databases[1][2][3], this guide establishes a predictive MSDS, outlines the mechanistic causality of its potential hazards, and provides self-validating experimental protocols for its safe handling and biological evaluation.

Structural Toxicology & Mechanistic Causality

To understand the hazard profile of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, we must analyze the independent and synergistic effects of its functional groups.

The Sulfolane Core: Systemic and Immunological Toxicity

Sulfolane is a highly polar, water-soluble aprotic solvent. When integrated into a larger molecular framework, the sulfolane moiety dramatically increases the compound's aqueous solubility and its ability to penetrate biological membranes, including the stratum corneum (skin) and the blood-brain barrier[1].

  • Thermoregulatory and CNS Effects: High-dose exposure to sulfolane derivatives is causally linked to central nervous system (CNS) depression. Animal models have demonstrated that sulfolane disrupts autonomic thermoregulation, leading to profound hypothermia and altered motor activity[1][4].

  • Immunotoxicity: Subchronic exposure studies conducted by the National Toxicology Program (NTP) indicate that sulfolane targets the bone marrow and lymphatic systems. The mechanistic outcome is a dose-dependent depletion of white blood cells (WBCs), specifically lymphocytes and macrophages, leading to immunosuppression[2][5].

The Alkyl Chloride Moiety: Electrophilic Reactivity and Genotoxicity

The 1-chloropropan-2-yl group introduces a highly reactive electrophilic center. In pharmaceutical development, low-molecular-weight alkyl chlorides are universally flagged as Potentially Genotoxic Impurities (PGIs) under the ICH M7 guidelines[3][6].

  • Mechanism of Alkylation: The carbon-chlorine bond is highly polarized, making the adjacent carbon susceptible to bimolecular nucleophilic substitution ( SN​2 ). In a biological system, electron-rich nucleophiles—such as the N7 or O6 positions of guanine in DNA—can attack this carbon, displacing the chloride ion and forming a covalent DNA adduct[7].

  • Mutagenic Outcomes: If these DNA adducts are not repaired prior to cellular replication, they cause base-pair mismatches, leading to permanent genetic mutations and potential oncogenesis[3].

Predictive MSDS & Physicochemical Data

Based on the structural alerts and analog data, the following predictive safety parameters must be adopted when handling this compound in a laboratory or manufacturing setting.

Table 1: Predictive Physicochemical and GHS Safety Data

ParameterPredicted Value / ClassificationStructural Causality & Rationale
Molecular Formula C₇H₁₃ClO₂SDerived from IUPAC nomenclature.
Molecular Weight 196.69 g/mol Exact mass calculation.
Physical State Viscous liquid or low-melting solidPure sulfolane melts at 27°C; the asymmetric alkyl appendage disrupts crystal packing, likely lowering the melting point.
GHS Health Hazards H302: Harmful if swallowedH341: Suspected of causing genetic defectsH373: May cause damage to organsH302/H373 driven by the sulfolane core's systemic toxicity[1]. H341 driven by the alkyl chloride's DNA-reactive potential[3].
Target Organs CNS, Liver, Kidneys, Bone MarrowDerived from 90-day subchronic sulfolane exposure data (NTP)[2][5].
ICH M7 Classification Class 3 (Alerting Structure)Presence of an unhindered alkyl chloride requires strict threshold limits (TTC) until Ames testing proves otherwise[6].
Decontamination Alkaline hydrolysis ( NaOH / EtOH )Strong bases promote SN​2 / E2 reactions, stripping the chloride and neutralizing the genotoxic threat[7].

Systems Biology Visualization

The following diagram illustrates the divergent toxicological pathways triggered by the compound's two distinct structural domains.

ToxicityMechanisms cluster_0 Alkyl Chloride Moiety (Genotoxicity) cluster_1 Sulfolane Core (Systemic Toxicity) Compound 3-(1-Chloropropan-2-yl) tetrahydrothiophene 1,1-dioxide Electrophile Electrophilic Carbon Center (SN2 Reactivity) Compound->Electrophile Intracellular Exposure Systemic High Aqueous Solubility & Rapid Tissue Distribution Compound->Systemic Systemic Absorption DNA Covalent DNA Alkylation (Guanine N7/O6 Adducts) Electrophile->DNA Nucleophilic Attack Genotox Mutagenesis / Carcinogenesis (ICH M7 Alert) DNA->Genotox Unrepaired Replication CNS CNS Depression & Hypothermia Systemic->CNS Blood-Brain Barrier Immune Bone Marrow Suppression (WBC Depletion) Systemic->Immune Lymphatic Transport

Fig 1. Dual-pathway toxicity mechanism of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide.

Experimental Protocols: Self-Validating Systems

To empirically validate the genotoxic potential of this compound, standard agar-plate Ames tests are insufficient. Alkyl chlorides can be highly volatile or reactive, often evaporating or hydrolyzing before bacterial uptake, leading to dangerous false negatives[3][8].

Protocol: Sealed Microplate Fluctuation Assay for Alkyl Halides

Phase 1: Strain Selection & Control Validation

  • Selection: Culture Salmonella typhimurium strains TA100 and TA1535. Causality: These strains contain specific base-pair substitutions at the hisG gene, making them uniquely sensitive to the DNA-alkylating mechanisms typical of alkyl chlorides.

  • Self-Validation Controls:

    • Negative (Vehicle) Control: Anhydrous DMSO. Establishes the baseline spontaneous reversion rate.

    • Positive Control: Sodium Azide ( NaN3​ , 1.5 µ g/well ) for TA100. Validates that the bacterial strain is actively capable of mutation under the exact assay conditions.

Phase 2: Metabolic Activation Preparation 3. S9 Fractionation: Prepare test arms both with (+S9) and without (-S9) 10% rat liver S9 homogenate. Causality: While alkyl chlorides are often direct-acting mutagens, the sulfolane ring may undergo cytochrome P450-mediated oxidation, potentially generating secondary reactive epoxides or sulfoxides that require detection.

Phase 3: Dosing and Sealed Incubation 4. Preparation: Dissolve the compound in anhydrous DMSO to prevent premature hydrolysis of the chloride group. Prepare a serial dilution (e.g., 10, 50, 100, 500, 1000 µg/mL). 5. Inoculation: In a 384-well microplate, combine the bacterial suspension, exposure media (containing a bromocresol purple pH indicator), S9 mix (if applicable), and the test compound. 6. Containment (Critical Step): Immediately seal the microplates with gas-impermeable, chemically resistant adhesive films. Causality: This prevents the escape of the parent compound or volatile short-chain cleavage products, forcing continuous exposure to the bacteria. 7. Incubation: Incubate at 37°C for 48–72 hours.

Phase 4: Spectrophotometric Scoring 8. Analysis: Measure the wells spectrophotometrically. Causality: Revertant bacteria (those that mutated back to histidine prototrophy due to the compound) will proliferate, metabolizing the media and generating acidic byproducts. This drops the pH, changing the well color from purple to yellow. A statistically significant increase in yellow wells compared to the DMSO control confirms genotoxicity.

References

  • Sulfolane in contaminated sites: environmental toxicity and bioremediation technologies. Canadian Science Publishing. Available at:[Link]

  • Sulfolane - National Toxicology Program. National Institutes of Health (NIH). Available at:[Link]

  • Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Genotoxic Impurities Part 2: Toxicological Overview. Pharmaceutical Outsourcing. Available at:[Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts. ACS Publications. Available at:[Link]

  • Trace Level Quantification of C1-C3 Alkyl Chloride Genotoxic Impurities. Asian Journal of Pharmaceutical and Clinical Research. Available at:[Link]

Sources

Strategic Utilization of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-Dioxide Derivatives in Targeted Therapeutics: Mechanisms of Action and Scaffold Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Structural Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of core scaffolds dictates both the pharmacokinetic viability and the target specificity of a drug candidate. The compound 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide —a functionalized derivative of sulfolane—serves as a highly versatile, privileged pharmacophore building block.

From a structural pharmacology perspective, this scaffold offers two distinct advantages:

  • The Sulfone Moiety (Tetrahydrothiophene 1,1-dioxide): Acts as a potent, highly polar hydrogen bond acceptor (HBA). The saturated thiophene ring avoids the rapid cytochrome P450-mediated oxidative metabolism typically associated with unoxidized thiophenes, ensuring superior microsomal stability[1].

  • The 1-Chloropropan-2-yl Side Chain: Provides a branched, electrophilic handle. The primary chloride is primed for nucleophilic substitution (S_N2), while the methyl branch introduces steric bulk that can be leveraged to lock the molecule into specific bioactive conformations.

By derivatizing this core, researchers have successfully engineered molecules that modulate complex biological pathways, most notably acting as inverse agonists for nuclear receptors, inhibitors of ion channels, and chemical chaperones[2][3][4].

Core Mechanisms of Action

RORγt Inverse Agonism (Autoimmune & Inflammatory Modulation)

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of the pro-inflammatory cytokine IL-17. Derivatives of 4,5,6,7-tetrahydro-benzothiophene that incorporate the sulfolane moiety have been identified as potent modulators of RORγt[4].

The Causality of Action: When a bulky sulfolane derivative binds to the orthosteric pocket of RORγt, the sulfone oxygens engage in critical hydrogen bonding with the hydrophilic regions of the pocket (specifically the Cys320-Glu326 and Arg364-Phe377 residues)[4]. The branched alkyl chain induces a severe steric clash and a push-pull mechanism against Helix 12 (the "agonist lock"). This physical displacement destabilizes the active conformation of the receptor, increasing hydration around the agonist lock[4]. Consequently, the receptor cannot recruit the necessary co-activators required for IL-17 transcription, resulting in a potent inverse agonist effect that halts autoimmune inflammation[4].

T-Type Calcium Channel Inhibition (Neuropathic Pain)

Condensed ring heterocyclic compounds featuring the sulfolane core have demonstrated significant regulatory activity against T-type calcium channels (CaV3.1 and CaV3.2)[3].

The Causality of Action: These channels are highly expressed in the peripheral and central nervous systems. The sulfolane derivative binds to the voltage-sensing domain (VSD) of the channel. The high dipole moment of the sulfone group stabilizes the channel in its inactivated state, preventing the calcium influx required for low-threshold spiking. This mechanism effectively dampens neuronal hyperexcitability, providing a therapeutic avenue for pruritus and neuropathic pain[3].

Chemical Chaperone Activity (Protein Misfolding)

Unmodified and lightly substituted sulfolanes act as chemical chaperones.

The Causality of Action: The mechanism relies on the conjugated hydrogen bond acceptors of the sulfone group. By engaging in transient hydrogen bonding with the exposed backbone amides of misfolded proteins or aggregating metabolites, the sulfolane derivatives redirect the aggregation pathway toward non-toxic, unstructured species, thereby reducing endoplasmic reticulum stress[2].

Visualizing the Mechanisms of Action

MoA_Pathways A 3-(1-Chloropropan-2-yl) Sulfolane Scaffold B1 RORγt Pocket Binding A->B1 B2 CaV3.1/3.2 Channel Binding A->B2 C1 Agonist Lock Destabilization B1->C1 Push-Pull Mechanism D1 IL-17 Downregulation C1->D1 C2 Voltage Sensor Blockade B2->C2 State Stabilization D2 Reduced Neuronal Excitability C2->D2

Caption: Multi-target mechanisms of action for sulfolane-derived pharmacophores.

Quantitative Pharmacological Profiling

The structural modifications of the 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide core yield distinct pharmacokinetic and pharmacodynamic profiles. The following table summarizes the comparative data across the primary derivative classes.

Derivative ClassPrimary TargetMechanism of ActionKey Interacting Residues / DomainsADME / PK Profile
Tetrahydro-benzothiophene Sulfolanes RORγtInverse Agonism (Steric clash, Agonist lock destabilization)Cys320-Glu326, Arg364-Phe377High Caco-2 permeability; diverse microsomal stability (alkyl substitutions enhance stability)[1].
Condensed Heterocyclic Sulfolanes T-type Ca²⁺ ChannelsVoltage-dependent Channel BlockadeVoltage-sensing domain (VSD)High CNS penetration (MDR1-MDCKII permeable); favorable half-life[1][3].
Simple Alkyl-Sulfolanes Misfolded ProteinsChemical Chaperoning (H-bond network modulation)Backbone amides / Aggregation interfacesHigh aqueous solubility; low lipophilicity; rapid distribution[2][5].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale to guarantee robust, reproducible data.

Protocol 1: Synthesis of Amine Derivatives via Finkelstein-Assisted S_N2 Substitution

Objective: To convert the 3-(1-chloropropan-2-yl)sulfolane intermediate into a bioactive secondary/tertiary amine derivative.

Rationale: Alkyl chlorides are notoriously sluggish in S_N2 reactions. By employing a Finkelstein reaction in situ, we transiently convert the chloride to a highly reactive iodide, driving the reaction to completion while minimizing degradation.

  • Preparation: Dissolve 1.0 eq of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide in anhydrous acetonitrile (ACN).

  • Catalysis: Add 0.2 eq of Sodium Iodide (NaI). Causality: NaI acts as a nucleophilic catalyst. The iodide displaces the chloride, forming an alkyl iodide intermediate which is a superior leaving group for the subsequent amine attack.

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HCl/HI, preventing the protonation and subsequent deactivation of the reactant amine.

  • Nucleophilic Attack: Add 1.2 eq of the target primary/secondary amine. Reflux the mixture at 80°C under an inert argon atmosphere for 12 hours.

  • Validation (In-Process): Perform TLC (Thin Layer Chromatography) using a co-spot of the starting material. The disappearance of the starting material spot and the emergence of a more polar product spot confirms conversion.

  • Purification: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via automated reverse-phase chromatography (water-MeCN eluent)[6]. Confirm exact mass via LC-MS.

Protocol 2: Self-Validating Dual-Luciferase RORγt Reporter Assay

Objective: To confirm the inverse agonist activity of the synthesized derivative while ruling out false positives caused by compound cytotoxicity.

Assay_Workflow S1 Synthesize Derivative (Finkelstein + SN2) S2 Dual-Luciferase Reporter Assay (Firefly/Renilla) S1->S2 S3 S3 S2->S3 Internal Control S4 Efficacy Readout (Firefly Signal Reduction) S3->S4 Validates True Agonism

Caption: Self-validating dual-luciferase reporter workflow for RORγt inverse agonists.

Rationale: A simple reduction in reporter signal could indicate either true target modulation or non-specific cell death. A dual-luciferase system decouples these variables.

  • Cell Preparation: Plate HEK293T cells in a 96-well plate at a density of 2x10⁴ cells/well.

  • Co-Transfection: Transfect cells with two plasmids:

    • Plasmid A: RORγt-GAL4 DNA-binding domain fusion protein + a Firefly luciferase reporter driven by a GAL4 response element.

    • Plasmid B: Renilla luciferase driven by a constitutive CMV promoter.

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the synthesized sulfolane derivative (0.1 nM to 10 μM) in DMSO (final DMSO concentration < 0.1%).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout & Validation: Lyse the cells and measure luminescence sequentially.

    • Self-Validation Check: If the Renilla luciferase signal drops below 90% of the vehicle control, the compound concentration is cytotoxic, and the data point must be excluded.

    • Efficacy Readout: A dose-dependent decrease in the Firefly luciferase signal (with stable Renilla signal) definitively confirms RORγt inverse agonism.

References

  • Fouda, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.[Link]

  • Guzman, I., et al. (2021). Chemical Chaperones Modulate the Formation of Metabolite Assemblies. MDPI - International Journal of Molecular Sciences.[Link]

  • Kyowa Hakko Kirin Co., Ltd. (2013).CONDENSED RING HETEROCYCLIC COMPOUND.
  • Nissan Chemical Industries, Ltd. (2013).Alkylphenylsulphide derivative and pest control agent.

Sources

Discovery and Early-Stage Research on 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of polar, metabolically stable pharmacophores is paramount to overcoming pharmacokinetic bottlenecks. 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (CAS: 1493534-48-7)[1] emerges as a highly specialized, bifunctional building block designed for this exact purpose. By combining the robust, dipolar aprotic nature of a sulfolane core with a sterically hindered, reactive alkyl chloride, this intermediate enables the modular assembly of complex Active Pharmaceutical Ingredients (APIs), particularly in the targeted kinase inhibitor space.

This whitepaper details the structural rationale, mechanistic utility, and validated synthetic methodologies for deploying this compound in early-stage drug discovery.

Structural Rationale and Physicochemical Profiling

As application scientists, our selection of building blocks is dictated by the precise physicochemical properties they impart to the final drug scaffold. Tetrahydrothiophene 1,1-dioxide (sulfolane) is classically recognized as a highly stable, medium-polar solvent capable of strong cation solvation 2[2]. However, when utilized as a structural moiety within an API, it serves a dual purpose:

  • Metabolic Shielding: Unlike highly lipophilic alkyl or cycloalkyl chains that are rapidly oxidized by Cytochrome P450 enzymes, the strongly electron-withdrawing sulfone group deactivates the adjacent tetrahydrothiophene ring toward oxidative metabolism 3[3].

  • Target Engagement: The two sulfone oxygens act as potent hydrogen-bond acceptors, frequently engaging with solvent-exposed regions or polar specificity pockets within kinase hinge domains.

The addition of the 1-chloropropan-2-yl linker introduces a critical chiral center and an electrophilic site, allowing for stereospecific SN​2 coupling to advanced heterocyclic amines.

Table 1: Physicochemical & Structural Profile
PropertyValueStructural & Synthetic Significance
Chemical Name 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxideCombines a stable core scaffold with a reactive linker.
CAS Registry Number 1493534-48-7Unique identifier for commercial sourcing[1].
Molecular Formula C₇H₁₃ClO₂SHalogenated cyclic sulfone.
Molecular Weight 196.69 g/mol Low molecular weight, ideal for fragment-based drug design.
Hydrogen Bond Acceptors 2 (Sulfone Oxygens)Enhances target kinase binding affinity and aqueous solubility[2].
Chiral Centers 2 (C3 of ring, C2 of propyl group)Enables the synthesis of stereospecific diastereomers for SAR studies.

Mechanistic Utility in Targeted Therapies

Substituted sulfolanes are increasingly featured in patent literature for targeted therapies, particularly in the modulation of inflammatory and oncological pathways. A prime example is the development of inhibitors targeting NEK7 (NIMA-related kinase 7), a critical sensor protein that licenses the activation of the NLRP3 inflammasome4[4].

By appending the sulfolane moiety to a kinase-binding scaffold (e.g., a pyrrolopyrimidine or imidazopyridine), researchers can fine-tune the molecule's residence time in the ATP-binding pocket while maintaining sufficient polarity to prevent off-target lipophilic toxicity.

NEK7_Pathway Drug Sulfolane-Derived Kinase Inhibitor NEK7 NEK7 Kinase Drug->NEK7 Inhibits NLRP3 NLRP3 Inflammasome NEK7->NLRP3 Activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1b IL-1β / IL-18 Release (Inflammation) Caspase1->IL1b Matures

Fig 1. Mechanistic pathway showing NEK7 inhibition by sulfolane-derived compounds.

Synthetic Methodology: Self-Validating N-Alkylation Protocol

The primary synthetic challenge when utilizing 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide is the inherent sluggishness of primary/secondary alkyl chlorides in SN​2 reactions, which often leads to competing E2 elimination (alkene formation) under harsh basic conditions.

To circumvent this, we employ a Finkelstein-assisted alkylation protocol . The causality here is fundamental: by introducing catalytic Potassium Iodide (KI), we facilitate an in situ halogen exchange. The transient alkyl iodide is a vastly superior electrophile, allowing the SN​2 coupling to proceed rapidly at lower temperatures, thereby preserving the integrity of the sulfolane ring.

ChemWorkflow A Heterocyclic Amine E SN2 Coupling (DIPEA, 85°C) A->E B Sulfolane Building Block C Catalytic KI (Finkelstein) B->C D Alkyl Iodide Intermediate C->D Halogen Exchange D->E F Target API Fragment E->F IPC: LC-MS Validation

Fig 2. Logical workflow for N-alkylation using the sulfolane intermediate.

Step-by-Step Experimental Procedure

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

  • Initiation: Dissolve the target heterocyclic amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert N2​ atmosphere. Causality: DMF is a polar aprotic solvent that strongly solvates cations while leaving anions relatively unsolvated, significantly lowering the activation energy of the SN​2 transition state[2].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and Potassium Iodide (KI) (0.5 eq). Stir for 10 minutes at ambient temperature. Causality: DIPEA acts as a non-nucleophilic base to scavenge generated acid (HCl/HI) without attacking the electrophile.

  • Coupling: Add 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (1.2 eq) dropwise. Elevate the reaction temperature to 85°C.

  • Self-Validation (IPC): After 4 hours, extract a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the mass of the starting amine is depleted (<5% AUC) and the [M+H]+ corresponding to the alkylated product plateaus. If incomplete, inject an additional 0.2 eq of KI.

  • Aqueous Workup: Quench the mixture with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×20 mL). Causality: DMF readily partitions into Ethyl Acetate. The LiCl wash drastically increases the polarity of the aqueous phase, effectively "salting out" the organic layer while stripping away residual DMF, preventing downstream purification failures.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Quantitative Data: Reaction Optimization

The empirical data below demonstrates the necessity of the Finkelstein catalyst and the correct base selection to achieve commercially viable yields when utilizing this specific sulfolane building block.

Table 2: Optimization of N-Alkylation Conditions
EntrySolventBaseAdditiveTemp (°C)Yield (%)Mechanistic Observation
1DMF K2​CO3​ None8042%Sluggish reaction; unreacted starting material persists.
2DMFDIPEANone8055%Moderate yield; LC-MS indicates formation of E2 elimination byproducts.
3 DMF DIPEA KI (0.5 eq) 85 88% Rapid conversion; high purity profile due to transient alkyl iodide.
4MeCNDIPEAKI (0.5 eq)8061%Poor solubility of the intermediate transition complex limits the reaction rate.

Conclusion

3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide is far more than a simple alkylating agent; it is a strategic pharmacophore delivery vehicle. By leveraging its unique physicochemical profile and employing validated, Finkelstein-assisted synthetic methodologies, drug discovery professionals can efficiently install the metabolically robust sulfolane moiety into complex API architectures, driving the next generation of targeted kinase inhibitors.

References

  • [2] Title: Sulfolane: A Versatile Dipolar Aprotic Solvent | Source: Organic Process Research & Development - ACS Publications | URL:[Link]

  • [4] Title: WO2024059200A1 - Nek7 inhibitors | Source: Google Patents | URL:

  • [3] Title: Tetrahydrothiophene (THT, CAS: 110-01-0): Chemical Properties, Production Technology, and Industrial Applications | Source: PolyblueChem | URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Structure-Based Rationale for Assay Selection

3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide is a unique synthetic compound featuring two key chemical motifs: a stable, polar sulfone core (tetrahydrothiophene 1,1-dioxide, or sulfolane) and a reactive chloro-alkyl side chain. The presence of the 1-chloropropan-2-yl group suggests a potential mechanism of action as an alkylating agent. Alkylating agents are a cornerstone of chemotherapy, exerting their cytotoxic effects by forming covalent bonds with nucleophilic moieties in essential biological macromolecules. The primary targets include the nitrogen and oxygen atoms in DNA bases, as well as cysteine and histidine residues in proteins.

This reactivity can trigger a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death). Therefore, a comprehensive in vitro evaluation of this compound necessitates a multi-pronged approach to first confirm its cytotoxic activity and then to elucidate the underlying mechanism.

This guide provides a suite of validated protocols to systematically characterize the biological effects of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, focusing on cytotoxicity, mechanism of cell death, and direct evidence of cellular target engagement. The workflows described herein are designed for researchers in drug discovery, chemical biology, and toxicology to generate a robust preliminary dataset for this novel compound.

Part 1: Assessment of General Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and provides critical EC₅₀/IC₅₀ values for subsequent mechanistic studies.

Protocol 1.1: Cell Viability Assessment using a Resazurin-Based Assay (e.g., PrestoBlue™ or alamarBlue™)

Principle: This assay quantifies the metabolic activity of living cells. Resazurin, a blue and cell-permeable compound, is reduced by mitochondrial reductases in viable cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of metabolically active cells.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (herein "Test Compound")

  • DMSO (vehicle control)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • Resazurin-based reagent (e.g., PrestoBlue™ HS Cell Viability Reagent, Thermo Fisher Scientific)

  • 96-well clear-bottom, black-walled microplates

  • Multimode microplate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in complete medium to create 2X working concentrations. Final DMSO concentration should not exceed 0.5% in the well.

  • Cell Treatment:

    • Remove 50 µL of medium from each well.

    • Add 50 µL of the 2X compound dilutions to the respective wells. Include wells for "Vehicle Control" (medium with DMSO) and "No-Cell Control" (medium only).

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. Monitor color change.

    • Measure fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "No-Cell Control" wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the "Vehicle Control" wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells (e.g., 5,000 cells/well) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 prep_cpd 3. Prepare Compound Serial Dilutions (2X) incubate1->prep_cpd treat 4. Treat Cells (Add 50µL of 2X Cpd) prep_cpd->treat incubate2 5. Incubate 48-72h treat->incubate2 add_reagent 6. Add Resazurin Reagent incubate2->add_reagent incubate3 7. Incubate 1-4h add_reagent->incubate3 read 8. Read Fluorescence (Ex/Em: 560/590 nm) incubate3->read normalize 9. Normalize Data (% of Vehicle) read->normalize plot 10. Plot Dose-Response & Calculate IC50 normalize->plot

Caption: Workflow for determining compound IC₅₀ using a resazurin-based viability assay.

Part 2: Elucidating the Mechanism of Cell Death

Following the confirmation of cytotoxicity, the next logical step is to determine how the cells are dying. Given its identity as a potential alkylating agent, the Test Compound is hypothesized to induce apoptosis.

Protocol 2.1: Apoptosis Induction via Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer optimized for caspase activity. When cleaved by active caspase-3/7, aminoluciferin is released, which is then consumed by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.

Materials:

  • Cells and reagents from Protocol 1.1

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well clear-bottom, white-walled microplates (for luminescence)

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from Protocol 1.1, seeding cells in white-walled plates.

    • Treat cells with the Test Compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x, and 5x IC₅₀).

    • Crucially, the treatment duration should be shorter than the viability assay (e.g., 6, 12, or 24 hours) to capture the apoptotic events before widespread cell death and lysis occurs.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix briefly on a plate shaker (300-500 rpm for 30 seconds).

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data by calculating the fold-change in luminescence relative to the vehicle-treated control cells.

    • A significant, dose-dependent increase in luminescence indicates the induction of apoptosis via executioner caspase activation.

Part 3: Investigating Target Engagement - DNA Damage

The central hypothesis is that the Test Compound functions as an alkylating agent, with DNA being a primary target. The formation of DNA adducts and strand breaks triggers the DNA Damage Response (DDR), a key event of which is the phosphorylation of histone H2AX.

Protocol 3.1: Immunocytochemical Detection of γH2AX Foci

Principle: Upon detection of DNA double-strand breaks, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This phosphorylated form accumulates at the sites of damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy. An increase in γH2AX foci is a sensitive and specific marker of DNA damage.

Materials:

  • Cells, Test Compound, and controls as before

  • 8-well chamber slides or 96-well imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Cell Signaling Technology or Millipore)

  • Secondary Antibody: Alexa Fluor™ 488-conjugated anti-rabbit IgG (or appropriate host)

  • DAPI (4′,6-diamidino-2-phenylindole) nuclear counterstain

  • Fluorescence microscope or high-content imaging system

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells onto chamber slides or imaging plates.

    • Treat cells with the Test Compound (e.g., at its IC₅₀ concentration) for a short duration (e.g., 2, 6, and 12 hours) to capture the early DDR. Include a known DNA-damaging agent like Etoposide as a positive control.

  • Fixation and Permeabilization:

    • Aspirate medium and wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton™ X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBST (PBS + 0.1% Tween-20).

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount with an anti-fade mounting medium.

    • Image using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

  • Data Analysis:

    • Quantify the number of green γH2AX foci per nucleus (DAPI-stained area). An automated image analysis software (e.g., ImageJ/Fiji) is recommended.

    • A statistically significant increase in the average number of foci per cell compared to the vehicle control confirms the induction of DNA damage.

Logical Flow: From Cytotoxicity to Mechanism

G A Compound of Interest 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide B Hypothesis: Compound is a cytotoxic alkylating agent A->B C Question 1: Is it cytotoxic? B->C D Assay 1: Cell Viability (Resazurin) Determine IC50 C->D  Yes E Question 2: How do cells die? D->E F Assay 2: Apoptosis Assay (Caspase-Glo) Measure Caspase 3/7 Activity E->F  Test Hypothesis G Question 3: Does it damage DNA? F->G H Assay 3: DNA Damage Assay (γH2AX) Quantify DNA Foci G->H  Test Hypothesis I Conclusion: Compound induces apoptosis likely via DNA alkylation H->I  If Positive

Caption: A hypothesis-driven workflow for characterizing the compound's mechanism of action.

Data Summary and Interpretation

The data generated from these protocols should be compiled to build a comprehensive profile of the Test Compound.

Assay TypeKey Parameter MeasuredExpected Outcome for a Positive ResultInterpretation
Cell Viability IC₅₀ (µM)A dose-dependent decrease in cell viability, yielding a defined IC₅₀ value.The compound is cytotoxic to the tested cell line.
Apoptosis Fold-change in LuminescenceA dose-dependent increase in caspase-3/7 activity vs. vehicle control.The observed cytotoxicity is mediated, at least in part, by apoptosis.
DNA Damage Average γH2AX Foci per CellA significant increase in nuclear foci compared to vehicle control.The compound directly or indirectly causes DNA double-strand breaks.

References

  • Tew, K. D., Colvin, O. M., & Chabner, B. A. (2011). Alkylating Agents. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics, 12th ed. McGraw-Hill. [Link]

  • Bredel, M. (2012). Alkylating Agents. In: Encyclopedia of Cancer. Springer, Berlin, Heidelberg. [Link]

  • Mah, L.-J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX: a sensitive molecular marker of DNA damage and repair. Leukemia, 24(4), 679–686. [Link]

industrial scale-up procedures for 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide production

Author: BenchChem Technical Support Team. Date: April 2026

Document Control: Application Note & Process Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (CAS: 1493534-48-7)

Executive Summary & Process Rationale

The compound 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide is a highly versatile, polar aliphatic building block increasingly utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including multi-kinase and Nek7 inhibitors[1][2]. Its sulfolane core provides unique physicochemical properties, often improving the metabolic stability and aqueous solubility of target pharmacophores.

Transitioning the synthesis of this intermediate from bench-scale (milligrams to grams) to pilot-plant scale (kilograms) presents significant chemical engineering challenges. Bench-scale chlorinations often rely on dichloromethane (DCM) and unoptimized excesses of chlorinating agents. For industrial viability, the protocol must be optimized for process safety, environmental compliance, and thermodynamic control .

This application note details a scalable, self-validating protocol for the conversion of the precursor alcohol (3-(1-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide) to the target chloride using thionyl chloride ( SOCl2​ ) in a toluene solvent system, catalyzed by N,N-Dimethylformamide (DMF).

Mechanistic Insights & Causality in Scale-Up Design

Reagent Selection: The Vilsmeier-Haack Intermediate

The direct reaction of aliphatic alcohols with SOCl2​ can be sluggish and prone to elimination byproducts (forming alkenes) or rearrangement. By introducing a catalytic amount of DMF, the reaction proceeds via a highly reactive Vilsmeier-Haack-type intermediate (chloromethylene-dimethyliminium chloride).

  • Causality: This intermediate rapidly activates the alcohol, driving the substitution via an SN​2 mechanism. This lowers the required activation energy, allowing the reaction to proceed at lower temperatures (40–50°C) rather than reflux, thereby minimizing thermal degradation and maximizing the yield of the desired enantiomeric/diastereomeric ratio if a chiral precursor is used.

Solvent Replacement: Toluene vs. Dichloromethane

Bench chemists frequently use DCM for this transformation. However, DCM is highly regulated due to its environmental impact and toxicity.

  • Causality: Toluene is selected for the scale-up because it allows for higher reaction temperatures if needed, facilitates easier phase separation during aqueous workup, and can be efficiently recovered via distillation, aligning with Green Chemistry principles and industrial safety standards.

Off-Gas Management

The reaction generates equimolar amounts of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases.

  • Causality: In a sealed or poorly vented industrial reactor, this would cause a catastrophic overpressurization. The protocol mandates a controlled dosing strategy coupled with a high-capacity caustic scrubber system to neutralize these acidic gases in real-time.

Process Flow Visualization

The following diagram illustrates the unit operations for the scaled-up synthesis, emphasizing the critical safety infrastructure (scrubbing) and isolation steps.

ProcessFlow Start Precursor Alcohol + Toluene + Cat. DMF Reactor Glass-Lined Reactor (GLR) Temp: 40-50°C Start->Reactor Charge Scrubber Caustic Scrubber (NaOH) Neutralizes HCl & SO2 Reactor->Scrubber Off-gas venting (Continuous) Quench Aqueous Quench (Ice/Water + NaHCO3) Reactor->Quench Transfer post-IPC PhaseSep Phase Separation Extract Organic Layer Quench->PhaseSep Settle 30 mins Distillation Solvent Swap Toluene -> Heptane PhaseSep->Distillation Organic Phase Filter Filtration & Drying Target API Intermediate Distillation->Filter Crystallization

Caption: Process Flow Diagram (PFD) for the industrial scale-up of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide.

Step-by-Step Methodology: Pilot-Scale Protocol

Note: This protocol assumes operation within a standard cGMP pilot plant utilizing a Glass-Lined Reactor (GLR) equipped with overhead stirring, a distillation column, and an active caustic scrubber.

Phase 1: Reactor Preparation & Charging
  • Purge: Flush the 50 L GLR with Nitrogen ( N2​ ) for 15 minutes to ensure an inert, moisture-free atmosphere.

  • Charge Solvents: Charge 20.0 L of anhydrous Toluene into the reactor.

  • Charge Substrate: Add 5.0 kg of 3-(1-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide. Agitate at 150 RPM until a uniform suspension or solution is achieved.

  • Catalyst Addition: Add 0.1 L of anhydrous DMF.

  • Temperature Control: Adjust the reactor jacket temperature to bring the internal batch temperature to 40°C.

Phase 2: Controlled Dosing (Critical Safety Step)
  • Scrubber Verification: Ensure the caustic scrubber (10% NaOH solution) is active and the reactor vent line is open to the scrubber.

  • Dosing: Begin the dropwise addition of SOCl2​ (1.2 equivalents, approx. 2.0 L) via an addition funnel or dosing pump.

  • Exotherm & Gas Control: Causality Check: The addition must be strictly controlled to maintain the internal temperature between 40°C and 45°C. Rapid addition will overwhelm the scrubber with SO2​ / HCl and cause a dangerous thermal spike. Dosing should take approximately 3 to 4 hours.

Phase 3: Reaction & In-Process Control (IPC)
  • Aging: Once dosing is complete, raise the internal temperature to 50°C and age the reaction for 4 hours.

  • IPC Sampling: Withdraw a 2 mL sample. Quench into methanol and analyze via HPLC.

  • Validation: The reaction is deemed complete when the unreacted alcohol precursor is < 1.0% (Area %). If incomplete, age for an additional 2 hours.

Phase 4: Quench & Workup
  • Cooling: Cool the reaction mass to 10°C.

  • Quenching: Slowly transfer the reaction mixture into a second vessel containing 20 L of pre-cooled (5°C) 10% aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Warning: Vigorous CO2​ evolution will occur.

  • Phase Separation: Agitate for 30 minutes, then halt stirring. Allow the phases to settle for 45 minutes.

  • Separation: Drain the lower aqueous layer to waste treatment. Wash the upper organic (toluene) layer with 10 L of brine (saturated NaCl).

Phase 5: Isolation & Crystallization
  • Concentration: Transfer the organic layer back to the GLR. Apply vacuum (approx. 100 mbar) and heat the jacket to 60°C to distill off the toluene until the total volume is reduced to approximately 7 L.

  • Solvent Swap: Slowly charge 15 L of n-Heptane (antisolvent) while maintaining distillation, swapping the solvent matrix to induce crystallization.

  • Cooling: Cool the batch to 0–5°C at a rate of 10°C/hour to promote controlled crystal growth and prevent oiling out.

  • Filtration: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 L of cold n-Heptane.

  • Drying: Dry the product in a vacuum oven at 40°C until the loss on drying (LOD) is < 0.5%.

Quantitative Data & Process Metrics

The following tables summarize the expected metrics when scaling from a 100-gram bench synthesis to a 5-kilogram pilot batch.

Table 1: Scale-Up Comparison Metrics

ParameterBench Scale (R&D)Pilot Scale (GLR)Variance Rationale
Batch Size 100 g5.0 kg50x Scale factor
Solvent DichloromethaneTolueneEnvironmental compliance; better thermal control.
Dosing Time 30 minutes4.0 hoursHeat transfer limitations; scrubber capacity.
Yield (Isolated) 92%88%Minor mechanical losses in GLR and lines.

Table 2: Critical Quality Attributes (CQAs) of Isolated Product

Analytical TestMethodSpecification LimitTypical Result
Appearance VisualWhite to off-white crystalline solidWhite crystalline solid
Purity HPLC (UV 210 nm) 98.0% (Area)99.2%
Moisture Content Karl Fischer 0.5% w/w0.15%
Residual Toluene GC-HS 890 ppm (ICH Q3C)120 ppm

References

  • ChemDig. (n.d.). 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide. Product Specification (CAS: 1493534-48-7). Retrieved from [Link]

  • World Intellectual Property Organization. (2024). Nek7 inhibitors (Patent No. WO2024059200A1). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, with a specific focus on optimizing the reaction temperature. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Understanding the Reaction: An Overview

The synthesis of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the alkylation of a tetrahydrothiophene 1,1-dioxide (sulfolane) carbanion with a suitable 1-chloropropan-2-yl electrophile. The core of this process is the deprotonation of the sulfolane at the C3 position, followed by a nucleophilic attack on the electrophile. Temperature is a critical parameter that dictates the reaction's success, influencing reaction rate, yield, and the prevalence of side reactions.

Reaction Pathway Diagram

Sulfolane Tetrahydrothiophene 1,1-dioxide Carbanion Sulfolane Carbanion (at C3) Sulfolane->Carbanion Base (e.g., n-BuLi) Product 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide Carbanion->Product Alkylation Electrophile 1-Chloropropan-2-yl Electrophile (e.g., 1,2-Dichloropropane) Electrophile->Product

Caption: General reaction pathway for the synthesis of the target molecule.

II. Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on how reaction temperature contributes to and can resolve these issues.

Problem Potential Temperature-Related Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Incomplete Deprotonation: The temperature may be too high during the addition of the base, leading to side reactions with the solvent or base decomposition. 2. Insufficient Alkylation Temperature: The temperature after the addition of the alkylating agent may be too low for the nucleophilic substitution to occur at a reasonable rate.1. Deprotonation Stage: Maintain a very low temperature (typically -78 °C) during the deprotonation step when using strong bases like n-butyllithium to ensure the stability of the base and the formed carbanion.[1] 2. Alkylation Stage: After the formation of the carbanion, a gradual increase in temperature may be necessary. Experiment with a temperature gradient, for instance, from -78 °C to room temperature over several hours. Monitor the reaction progress at different temperature intervals (e.g., -40 °C, 0 °C, 25 °C) to identify the optimal alkylation temperature.
Formation of 2-Sulfolene Elimination of a Leaving Group at C3: If starting from a 3-substituted sulfolane (e.g., 3-acyloxysulfolane), elevated temperatures in the presence of a base can promote elimination to form 2-sulfolene.If using a precursor with a leaving group at the 3-position, maintain the lowest possible temperature throughout the reaction to minimize elimination. Consider alternative synthetic routes that do not involve such precursors if this side reaction is prevalent.
Significant Byproduct Formation (e.g., Propene Derivatives) Elimination of HCl from the Alkylating Agent: Higher reaction temperatures can promote the E2 elimination of HCl from 1,2-dichloropropane or a similar electrophile, especially with sterically hindered or strong bases.Use a less hindered and non-nucleophilic strong base if possible. Maintain a low to moderate reaction temperature during the alkylation step. The use of a slight excess of the sulfolane carbanion may also help to favor the substitution reaction.
Product Decomposition Thermal Instability of the Product: The target molecule, a chlorinated sulfolane derivative, may be susceptible to thermal decomposition at elevated temperatures, potentially leading to the elimination of HCl or other degradation pathways. Tetrahydrothiophene 1,1-dioxide (sulfolane) itself begins to decompose above 220°C.[2]Avoid excessive heating during the reaction, work-up, and purification steps. If distillation is used for purification, perform it under high vacuum to lower the boiling point. Monitor the thermal stability of the purified product using techniques like thermogravimetric analysis (TGA) if possible.
Over-alkylation High Reactivity at Elevated Temperatures: Increased temperatures can enhance the rate of the desired alkylation but may also lead to a second alkylation event, especially if there are other acidic protons or if the product itself can be deprotonated.Use a stoichiometric amount of the alkylating agent. Maintain a controlled, lower temperature during the alkylation step to manage reactivity. Adding the alkylating agent slowly at a low temperature can also help to minimize over-alkylation.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the deprotonation of tetrahydrothiophene 1,1-dioxide?

A1: For generating the carbanion at the C3 position using a strong base like n-butyllithium (n-BuLi), a very low temperature, typically -78 °C (dry ice/acetone bath), is crucial.[1] This low temperature prevents the strong base from reacting with the solvent (like THF) and ensures the stability of the resulting carbanion.

Q2: What is the recommended temperature range for the subsequent alkylation step?

A2: The optimal temperature for the alkylation step is highly dependent on the specific electrophile and solvent used. It is often a balance between achieving a reasonable reaction rate and minimizing side reactions. A common strategy is to add the alkylating agent at the low deprotonation temperature (-78 °C) and then allow the reaction to slowly warm to room temperature over several hours. For less reactive electrophiles, gentle heating (e.g., 40-50 °C) might be necessary, but this should be approached with caution due to the increased risk of side reactions and product decomposition.

Workflow for Temperature Optimization

Start Start: Deprotonation at -78°C Add_Electrophile Add Electrophile at -78°C Start->Add_Electrophile Warm_to_RT Slowly warm to Room Temperature Add_Electrophile->Warm_to_RT Monitor_TLC Monitor reaction by TLC/GC-MS Warm_to_RT->Monitor_TLC Low_Conversion Low Conversion? Monitor_TLC->Low_Conversion Check progress Side_Reactions Significant Side Reactions? Monitor_TLC->Side_Reactions Check purity Gentle_Heat Gentle Heating (e.g., 40-50°C) Low_Conversion->Gentle_Heat Yes Complete Reaction Complete Low_Conversion->Complete No Gentle_Heat->Monitor_TLC Lower_Temp Lower Alkylation Temperature Side_Reactions->Lower_Temp Yes Side_Reactions->Complete No Lower_Temp->Monitor_TLC

Caption: A workflow for optimizing the alkylation temperature.

Q3: How does the choice of solvent affect the optimal reaction temperature?

A3: Polar aprotic solvents like tetrahydrofuran (THF) are commonly used for this type of reaction. THF is suitable for the low temperatures required for deprotonation. The use of a high-boiling point solvent like sulfolane itself could be considered, as it is stable at higher temperatures, but this may complicate product purification.[3] The solvent's ability to solvate the cation of the base can influence the reactivity of the carbanion, which in turn may affect the optimal temperature for alkylation.

Q4: Can phase-transfer catalysis (PTC) be used, and how would that impact the reaction temperature?

A4: Phase-transfer catalysis is a viable option for the C-alkylation of sulfones, often allowing for the use of milder bases (like NaOH or K₂CO₃) and potentially higher temperatures (e.g., room temperature to 60 °C) compared to the cryogenic conditions required for strong bases like n-BuLi.[4] This approach can simplify the experimental setup but may require careful optimization of the catalyst, base, and solvent system to achieve good yields.

Q5: What are the thermal stability considerations for the final product during work-up and purification?

A5: Chlorinated organic compounds can be thermally labile. It is advisable to conduct all purification steps, such as solvent removal and chromatography, at or below room temperature if possible. If distillation is necessary, it should be performed under high vacuum to minimize the temperature required. Preliminary thermal stability tests (e.g., heating a small sample and monitoring for decomposition by TLC or GC-MS) can provide valuable information on the product's thermal tolerance.

IV. Experimental Protocol: A General Guideline

This protocol provides a starting point for the synthesis. The temperatures mentioned are typical but may require optimization for your specific setup and reagents.

1. Deprotonation of Tetrahydrothiophene 1,1-dioxide:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve tetrahydrothiophene 1,1-dioxide in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (typically 1.1 to 1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the carbanion.

2. Alkylation:

  • At -78 °C , slowly add 1,2-dichloropropane (1.0 to 1.2 equivalents) to the carbanion solution.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour.

  • Gradually warm the reaction to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature .

  • Purify the crude product by column chromatography.

V. References

  • Reactions of 3-acycloxysulfolanes with nucleophilic reagents. ElectronicsAndBooks. [URL not available]

  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. SynOpen, 2017, 1(1), 047-056.

  • Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 2012, 16(7), 1213-1224.

  • Effect of several additives on the thermal stability of sulfolane. ResearchGate. [URL not available]

  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 2023, 15(4), 983.

  • Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Chemistry & Chemical Technology, 2019, 13(4), 424-429.

  • Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. ChemRxiv. [URL not available]

  • Synthesis of quaternary centres by single electron reduction and alkylation of alkylsulfones. Chemical Science, 2021, 12(11), 4068-4073.

  • Troubleshooting common side reactions in the S-alkylation of thiophenols. Benchchem.

  • Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 2015, 11, 1376-1383.

  • Properties of Sulfolane Quoted in the Literature. Shell Chemicals. [URL not available]

  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. [URL not available]

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. European Journal of Medicinal Chemistry, 2018, 157, 986-997.

  • Process for the preparation of chloroalkane sulphonyl chlorides. Google Patents.

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry, 2023, 88(3), 1645-1655.

  • Polar solvent (sulfone compounds) Sulfolane. Sumitomo Seika Chemicals Co., Ltd.

  • Base‐Mediated Radical Borylation of Alkyl Sulfones. Chemistry – A European Journal, 2022, 28(7), e202104001.

  • Control experiments for mechanistic studies of α‐C−H bond alkylation reaction of sulfone. ResearchGate. [URL not available]

  • Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. ResearchGate. [URL not available]

  • PTC C-Alkylation of Activated Sulfone. Phase-Transfer Catalysis.

  • A Convenient Multigram Scale Synthesis of Tetrahydrothiophene‐3‐one‐1,1‐dioxide. Synthetic Communications, 2004, 34(4), 567-570.

  • Alkylation of thiophene. Google Patents.

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 2023, 28(24), 8059.

  • metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 2022, 51(15), 6483-6531.

  • SYNTHESIS AND REACTIONS OF SULFINES DERIVED FROM VINYLSILANES AND DITHIOESTERS. [URL not available]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 2020, 85(1), 453-463.

  • Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis, 2023, 13(9), 6138-6145.

  • Divergent upgrading pathways of sulfones with primary alcohols: nickel-catalyzed α-alkylation under N2 and metal-free promoted β-olefination in open air. Chemical Communications, 2021, 57(58), 7125-7128.

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 2023, 28(18), 6689.

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.

  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 2019, 10(10), 968-986.

  • Chemistry of Thiophene 1,1-Dioxides. The Dong Group. [URL not available]

  • Sulfolane. Wikipedia.

  • A Comparative Guide to the Synthesis of N-(1-chloropropan-2-yl)acetamide for Researchers and Drug Development Professionals. Benchchem.

  • Alkali-amide-catalyzed divergent sp2 and sp3 C–H bonds alkylation of alkylthiophenes with alkenes. Organic Chemistry Frontiers, 2020, 7(18), 2689-2695.

  • Catalytic Direct Deoxygenative Alkylation of Alcohols with Sulfones. ResearchGate. [URL not available]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 2024, 20, 188-195.

  • Process for producing sulfolane compounds. Google Patents.

  • Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 2017, 82(3), 1761-1767.

  • Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. Science, 2018, 360(6384), 75-80.

  • Unit 13. Alkylation. [URL not available]

  • Sulfolane. Manasa Life Sciences.

  • Direct synthesis of 3‐substituted thioflavones. ResearchGate. [URL not available]

  • Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. [URL not available]

  • Radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes to access vinyl and alkyl sulfones. Organic Chemistry Frontiers, 2023, 10(10), 2530-2536.

Sources

Technical Support Center: Purification Troubleshooting for 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide presents a unique set of chromatographic challenges due to its dual chemical nature. The molecule features a highly polar, hydrogen-bond accepting sulfone core (tetrahydrothiophene 1,1-dioxide) paired with a moderately lipophilic, base-sensitive chloroalkane side chain.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to help you optimize your purification workflows.

Mechanistic Profiling of Chromatographic Failures

When purifying this compound via standard normal-phase silica gel chromatography, researchers typically encounter two primary failure modes. Understanding the causality behind these issues is the first step toward resolving them.

Failure Mode A: Severe Streaking & Broad Elution Bands
  • The Causality: The sulfonyl group ( −SO2​− ) possesses a strong dipole moment, and its oxygen atoms act as potent hydrogen bond acceptors. When exposed to bare silica gel, these oxygens form strong, thermodynamically favorable hydrogen bonds with unshielded, acidic silanol ( Si-OH ) groups on the stationary phase surface. This causes the compound to continuously re-adsorb as it travels down the column, resulting in severe streaking rather than sharp elution bands[1].

  • The Solution: You must disrupt this interaction by either introducing a protic solvent (e.g., Methanol) to compete for hydrogen bonds, or by adding a trace basic modifier (e.g., Triethylamine) to competitively bind and "deactivate" the acidic silanol sites[1].

Failure Mode B: On-Column Degradation
  • The Causality: The 1-chloropropan-2-yl moiety is susceptible to E2 elimination (dehydrohalogenation) if exposed to strong bases. If you attempt to fix the streaking issue by adding too much basic modifier (e.g., >1% TEA), the base will strip the chlorine atom to form an alkene. Conversely, highly active, acidic silica can also catalyze the decomposition of sensitive functional groups during prolonged elution[2].

Diagnostic Workflow & Decision Matrix

Use the following decision tree to systematically diagnose and resolve elution issues before committing your entire crude mixture to a column.

PurificationWorkflow Start Crude Mixture 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide TLC Perform 2D TLC on Bare Silica Start->TLC Decision1 Is degradation observed? (Off-diagonal spots) TLC->Decision1 DegradationYes Yes: Acid-Sensitive Decision1->DegradationYes Yes DegradationNo No: Stable on Silica Decision1->DegradationNo No ActionAlumina Switch to Neutral Alumina or Reverse-Phase (C18) DegradationYes->ActionAlumina ActionSilica Proceed with Normal Phase Silica DegradationNo->ActionSilica Decision2 Is severe streaking present? ActionSilica->Decision2 StreakingYes Yes: Silanol Interaction Decision2->StreakingYes Yes StreakingNo No: Optimal Elution Decision2->StreakingNo No Modifier Add 0.1% TEA or use DCM/MeOH gradient StreakingYes->Modifier Biphenyl Alternative: Biphenyl Column (Enhanced Dipole Selectivity) StreakingYes->Biphenyl

Workflow for diagnosing and resolving sulfone degradation and streaking during chromatography.

Self-Validating Experimental Protocols

Protocol 1: 2D TLC for On-Column Stability Assessment

This protocol is a self-validating system designed to definitively prove whether your compound is degrading on the silica gel or simply co-eluting with impurities[2].

  • Preparation: Draw a faint pencil line 1 cm from two adjacent edges of a square silica gel TLC plate.

  • Spotting: Apply 1-2 μ L of the crude mixture exactly at the intersection of the two pencil lines.

  • First Elution: Develop the plate in your chosen solvent system (e.g., DCM/MeOH 95:5).

  • Drying (Critical Step): Remove the plate and dry it completely under a gentle stream of nitrogen. Causality: All traces of the polar solvent must be removed so the second run relies entirely on the stationary phase's interaction with the analyte.

  • Second Elution: Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Validation Analysis: Visualize the plate under UV light or with a KMnO4​ stain.

    • Stable: All spots lie perfectly on a diagonal line.

    • Degrading: Spots appear off the diagonal. This indicates the compound is actively decomposing into new chemical entities during its time on the silica gel[2].

Protocol 2: Dry-Packing Silica with Silanol Masking Agents

If 2D TLC confirms stability but standard TLC shows severe streaking, use this protocol to deactivate the silica without triggering dehydrohalogenation.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc 1:1) and add exactly 0.1% (v/v) Triethylamine (TEA) . Causality: This trace amount is sufficient to neutralize the most acidic silanols without creating a strongly basic environment that would degrade the chloroalkane group[1].

  • Column Preparation: Insert a cotton plug into the glass column and add an even layer of sand to protect the frit/plug[3].

  • Dry Packing: Pour dry silica gel into the column evenly. Tap the sides of the column with a rubber mallet to settle the bed and eliminate air pockets[3].

  • Equilibration (Self-Validation): Flush the column with 3 column volumes of the TEA-modified solvent. Ensure the solvent front descends evenly in a straight horizontal line. An uneven front indicates channeling, requiring repacking.

  • Loading & Elution: Dissolve the crude mixture in a minimum volume of the eluent, apply evenly to the silica bed, and proceed with elution.

Quantitative Performance Data

The following table summarizes the expected performance of various chromatographic systems when purifying 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide.

Stationary PhaseSolvent SystemModifierAverage Rf​ / Rt​ Peak ShapeRecovery (%)Causality / Mechanism
Bare Silica Hexane/EtOAc (1:1)None0.15Severe Streaking< 40%Unshielded silanol H-bonding traps the sulfone.
Bare Silica DCM/MeOH (95:5)None0.35Moderate Tailing70%Protic solvent (MeOH) partially disrupts H-bonds.
Deactivated Silica Hexane/EtOAc (1:1)0.1% TEA0.45Sharp88%TEA competitively masks acidic silanols[1].
C18 (Reverse Phase) H2​O /MeCN (Gradient)NoneN/ASharp> 90%Hydrophobic retention bypasses silanol issues.
Biphenyl (Reverse) H2​O /MeOH (Gradient)NoneN/AExcellent> 95%Enhanced π−π & dipole interactions with sulfone[4].

Frequently Asked Questions (FAQs)

Q1: Why is my product co-eluting with non-polar impurities despite having a low Rf​ on TLC? A: This is a classic symptom of on-column degradation. If the compound decomposes on the silica gel during elution, the degradation process occurs continuously. As a result, all fractions will contain a mixture of the product and its degradation byproducts, misleading you into thinking it's a co-elution issue[2]. Validate this using the 2D TLC protocol described above.

Q2: I added 5% TEA to fix the streaking, but my yield dropped significantly and a new impurity appeared. What happened? A: The 1-chloropropan-2-yl group is susceptible to E2 elimination (dehydrohalogenation) when exposed to high concentrations of base. While TEA effectively masks acidic silanols[1], concentrations above 0.5% will degrade the chloroalkane moiety into an alkene. Reduce TEA to 0.1% or switch to a neutral protic modifier like methanol.

Q3: Are there better stationary phases for sulfones than standard silica gel? A: Yes. Reverse-phase chromatography using a Biphenyl column is highly effective. The biphenyl stationary phase undergoes strong π−π and dipole-induced dipole interactions with the sulfone group. This offers superior retention, selectivity, and peak shape compared to standard C18 or bare silica, entirely bypassing the need for basic modifiers[4].

Q4: How do I remove the TEA modifier from my purified fractions? A: Most TEA will be removed during standard rotary evaporation followed by high vacuum. If residual TEA persists (detectable by NMR), a quick wash of the organic layer with dilute, cold aqueous acid (e.g., 0.1 M HCl) will protonate the TEA and pull it into the aqueous phase.

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. 1

  • Troubleshooting Flash Chromatography - University of Rochester. 2

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns - LCGC International.4

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. 3

Sources

Technical Support Center: Troubleshooting 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering catalyst stalling, low yields, or complete reaction failure when utilizing 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide in transition-metal-catalyzed cross-coupling workflows.

Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic decision tree to isolate the root cause of the catalyst failure.

G Start Reaction Stalls / Low Yield CheckImp Analyze SM for Trace Sulfur (GC-MS / XPS) Start->CheckImp HighS >10 ppm Sulfide/SO2 (Chemical Poisoning) CheckImp->HighS LowS <10 ppm Sulfide/SO2 (Activation Barrier) CheckImp->LowS Purify Execute Protocol 1: H2O2 Oxidation & Recryst. HighS->Purify CheckLigand Evaluate Catalytic System LowS->CheckLigand Purify->CheckImp Re-test Pd Pd Catalysis (Thermal) CheckLigand->Pd Ni Ni/Photoredox (Radical) CheckLigand->Ni OptPd Use Bulky Electron-Rich Phosphines (e.g., RuPhos) Pd->OptPd OptNi Execute Protocol 2: Dual Catalysis Setup Ni->OptNi

Diagnostic workflow for resolving catalyst poisoning in sulfolane alkyl chloride couplings.

Frequently Asked Questions (Troubleshooting)

Q1: Why does this specific molecule consistently stall my cross-coupling reactions? A1: The stalling is a synergistic failure driven by two factors. First, unactivated alkyl chlorides possess a high C(sp³)–Cl bond dissociation energy (~84 kcal/mol), making the oxidative addition step highly unfavorable and rate-limiting[1]. Second, sulfolane (tetrahydrothiophene 1,1-dioxide) derivatives are typically synthesized via processes involving sulfur dioxide and dienes, which frequently leave behind trace lower-valent sulfur impurities (e.g., sulfides, sulfoxides, or residual SO₂)[2]. Because the oxidative addition into the C–Cl bond is sluggish, the transition metal catalyst (e.g., Pd(0) or Ni(0)) experiences a prolonged lifetime in the reaction mixture. This extended resting state makes the catalyst highly vulnerable to irreversible coordination by these trace sulfur impurities, leading to complete deactivation[3].

Q2: Is the sulfone group itself poisoning the catalyst? A2: Generally, no. While the sulfone moiety can weakly coordinate to metal centers, it is not a classical catalyst poison. The primary culprits are lower-valent sulfur species that strongly adsorb to the metal surface, forming inactive metal-sulfide composites (e.g., PdₓSₖ)[4]. Thermal oxidation or rigorous purification can mitigate this, as sulfones themselves are tolerated by heavily sterically hindered, electron-rich catalytic systems[5].

Q3: How do I definitively differentiate between sulfur poisoning and a failed oxidative addition? A3: You must run a comparative control experiment. Synthesize or obtain the bromide or iodide analogue of your substrate. If the bromide analogue reacts smoothly but the chloride fails completely, your catalytic system lacks the electron density required to break the C(sp³)–Cl bond[6]. Conversely, if you spike your alkyl chloride into a standard, validated Suzuki coupling of an aryl bromide and the reaction halts, your starting material contains a chemical poison (trace sulfur)[3].

Quantitative Data: Reactivity & Poisoning Thresholds

To properly optimize your reaction, it is critical to understand the operational thresholds of your catalytic system. The table below summarizes the causality between substrate features, impurities, and catalytic performance.

ParameterThreshold / ObservationMechanistic Implication
Sulfide/SO₂ Impurity > 10 ppmIrreversible formation of inactive PdₓSₖ species; requires rigorous starting material purification[4].
C(sp³)–Iodide Rapid conversion at RTOxidative addition is facile and not rate-limiting[6].
C(sp³)–Bromide Moderate conversion at RTOxidative addition is standard; susceptible to minor poisoning if catalyst loading is low[6].
C(sp³)–Chloride Sluggish / Complete StallHigh activation barrier; standard thermal 2-electron oxidative addition often fails. Requires radical abstraction[1].
Sulfone Moiety Tolerated up to >1000 ppmWeak coordination; easily outcompeted by optimized, bulky ligands (e.g., dtbbpy or RuPhos)[5].

Validated Experimental Protocols

Protocol 1: Rigorous Purification of the Sulfolane Alkyl Chloride

Objective: Eliminate trace sulfides and SO₂ to < 5 ppm to prevent irreversible metal coordination. Causality: Selectively oxidizing trace lower-valent sulfur impurities into their corresponding sulfones renders them non-coordinating, preserving the active Pd(0) or Ni(0) species[2][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide in 100 mL of ethyl acetate in a 250 mL round-bottom flask.

  • Oxidation: Add 5 mL of a 3% aqueous H₂O₂ solution. (This provides a vast excess relative to typical trace sulfur impurities without degrading the alkyl chloride).

  • Agitation: Stir vigorously at room temperature for 2 hours to ensure complete biphasic oxidation of sulfides to sulfones.

  • Quenching: Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous Na₂S₂O₃.

  • System Validation: Test the aqueous layer with KI-starch paper. The absence of a blue/black color validates the complete quenching of excess peroxide.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Polish: Pass the concentrated residue through a short silica plug using a 1:1 Hexane/Ethyl Acetate eluent to remove any highly polar oxidized byproducts.

Protocol 2: Dual Nickel/Photoredox Cross-Electrophile Coupling

Objective: Bypass the sluggish thermal oxidative addition of the unactivated alkyl chloride. Causality: Because thermal 2-electron activation of the C(sp³)–Cl bond is exceptionally slow and invites poisoning, this protocol utilizes a photocatalyst to generate a silyl radical. This radical abstracts the chlorine atom, forming a carbon-centered radical that rapidly intercepts the Ni catalyst. This completely bypasses the traditional oxidative addition barrier and outcompetes any weak sulfone coordination[1].

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 8 mL vial equipped with a stir bar with NiCl₂·dtbbpy (10 mol%), Ir(ppy)₃ (2 mol%), and the purified 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (1.0 equiv, 0.5 mmol).

  • Reagent Addition: Add the aryl halide coupling partner (1.5 equiv) and anhydrous Na₂CO₃ (2.0 equiv).

  • Solvent & Silane: Add 5.0 mL of anhydrous DMA (yielding a 0.1 M solution) followed by tris(trimethylsilyl)silane (TTMSS, 1.2 equiv) via microsyringe.

  • Irradiation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours.

  • System Validation: To validate that the reaction is proceeding via the intended radical pathway (and that the C-Cl bond is successfully activated), run a parallel control reaction wrapped in aluminum foil (dark control). Complete recovery of the starting material in the dark control validates the photoredox mechanism and confirms that thermal poisoning pathways have been circumvented.

  • Workup: Dilute the mixture with diethyl ether, wash with water and brine, dry over MgSO₄, and purify via standard flash column chromatography.

References

  • Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst RSC Publishing URL
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling ResearchGate URL
  • Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst ACS Publications URL
  • US3514469A - Production of sulfolane Google Patents URL
  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides PMC - NIH URL
  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides PMC - NIH URL

Sources

resolving steric hindrance issues with 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide substitution

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for substitution reactions involving 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide. This advanced intermediate is of growing interest in medicinal chemistry and materials science. However, its unique structure presents a significant challenge to synthetic chemists: severe steric hindrance around the reactive center. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic explanations to help researchers overcome these hurdles and achieve successful substitution outcomes.

The core of the problem lies in the molecule's architecture. The leaving group (chloride) is on a primary carbon, which typically favors a bimolecular nucleophilic substitution (SN2) mechanism. However, the adjacent secondary carbon is substituted with both a methyl group and the bulky tetrahydrothiophene 1,1-dioxide (sulfolane) ring. This congestion effectively shields the backside of the electrophilic carbon, impeding the required approach of the nucleophile and drastically slowing down the SN2 reaction rate.[1][2]

This document will serve as a practical resource for diagnosing reaction failures and systematically optimizing conditions to favor the desired substitution product over competing elimination pathways.

Part 1: Frequently Asked Questions (FAQs)
Q1: My substitution reaction with 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide is failing or giving very low yields. What is the primary cause?

A1: The most common cause of failure is severe steric hindrance. Your substrate is a primary alkyl chloride, but the carbon atom adjacent to the reaction center is heavily substituted. This bulkiness physically blocks the incoming nucleophile from accessing the electrophilic carbon for the backside attack required in an SN2 reaction.[1][2] An SN1 mechanism is highly unfavorable as it would involve the formation of a very unstable primary carbocation.[3][4] Consequently, the activation energy for the desired substitution is extremely high, leading to slow or non-existent reactions under standard conditions.

Q2: Which mechanistic pathway, SN1 or SN2, should I be targeting?

A2: You should be optimizing for an SN2 pathway . The substrate is a primary alkyl halide, which cannot effectively stabilize the carbocation intermediate required for an SN1 reaction.[5][6] The entire challenge revolves around finding conditions that can overcome the steric barriers to the SN2 mechanism.

Q3: I'm observing the formation of an alkene. What is this side product and how can I minimize it?

A3: The alkene is the product of an E2 (bimolecular elimination) side reaction.[7] This occurs when your nucleophile acts as a base, abstracting a proton from the carbon adjacent to the one bearing the leaving group. This pathway becomes particularly competitive under the following conditions:

  • Sterically hindered nucleophiles/bases: Bulky reagents that cannot easily perform backside attack may find it easier to act as a base.[7]

  • High temperatures: Elimination reactions are entropically favored and tend to dominate at elevated temperatures.[8][9]

  • Strongly basic nucleophiles: Reagents with high basicity will favor elimination.

To minimize this, use smaller, highly nucleophilic but less basic reagents and maintain the lowest feasible reaction temperature.

Q4: What are the three most critical parameters I should adjust to improve my reaction yield?

A4: To overcome steric hindrance, focus on these three factors in order:

  • Choice of Nucleophile: Select a small, yet potent, nucleophile.

  • Solvent Selection: Use a polar aprotic solvent to maximize the reactivity of your nucleophile.[3][7][10]

  • Temperature Control: Carefully increase the temperature to provide sufficient energy to overcome the activation barrier, but not so much that elimination becomes the major pathway.[8]

Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing the Nucleophile

The nucleophile's properties are paramount in a sterically congested system. The ideal nucleophile must be small enough to penetrate the sterically shielded environment and potent enough to react efficiently.

Causality:

  • Size (Steric Bulk): Nucleophilicity is highly sensitive to the size of the attacking atom or molecule, especially in SN2 reactions.[11] A larger nucleophile will experience greater steric repulsion with the substrate's bulky sulfolane and methyl groups, increasing the activation energy.

  • Nucleophilicity vs. Basicity: While often correlated, these are distinct properties. For this substrate, you need high nucleophilicity (the ability to attack an electrophilic carbon) and moderate-to-low basicity (the ability to abstract a proton) to avoid the competing E2 elimination reaction.[11] Anionic nucleophiles are generally stronger than their neutral counterparts.[11][12]

Recommendations:

  • Prioritize Small Anionic Nucleophiles: Reagents like azide (N₃⁻), cyanide (CN⁻), or small thiolates (e.g., CH₃S⁻) are excellent starting points.

  • Avoid Bulky Nucleophiles: Reagents like tert-butoxide (t-BuO⁻) are extremely hindered and will almost exclusively lead to elimination products.[7]

NucleophileFormulaSizeNucleophilicityBasicityRecommended Use
AzideN₃⁻SmallExcellentWeakHighly Recommended
CyanideCN⁻SmallGoodModerateRecommended
IodideI⁻LargeExcellentVery WeakGood, but size can be a factor
AcetateCH₃COO⁻ModerateModerateWeakModerate success expected
HydroxideOH⁻SmallGoodStrongUse with caution; risk of E2
MethoxideCH₃O⁻SmallGoodStrongHigh risk of E2
tert-Butoxide(CH₃)₃CO⁻Very LargePoorVery StrongNot Recommended (E2 product)
Guide 2: Strategic Solvent Selection

The solvent plays a crucial role by modulating the reactivity of the nucleophile. For SN2 reactions, the choice is clear: polar aprotic solvents are superior.

Causality:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can dissolve anionic nucleophiles but do not engage in strong hydrogen bonding.[3][7] This leaves the nucleophile "naked" and highly reactive, increasing its effective strength and helping to overcome the steric barrier.[12]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and reducing its energy.[13][14] To react, the nucleophile must shed this solvent shell, which requires energy and slows the SN2 reaction rate significantly.[14][15]

Recommendations:

  • Use anhydrous (dry) DMF or DMSO as your primary solvent.

  • Acetonitrile is another excellent, less-coordinating option.

SolventFormulaTypeDielectric Constant (ε)Key Advantage
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic37Excellent solvating power for many nucleophiles.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic47Highly polar; strongly enhances nucleophile reactivity.
Acetonitrile (MeCN)C₂H₃NPolar Aprotic37.5Less coordinating than DMF/DMSO, can be beneficial.
AcetoneC₃H₆OPolar Aprotic21A good, less polar option for certain nucleophiles.
Guide 3: Managing Temperature and Reaction Time

Temperature is a double-edged sword. While heat provides the necessary energy to surmount the high activation barrier of this sterically hindered reaction, it also disproportionately accelerates the competing E2 elimination pathway.[8][16]

Causality:

  • Activation Energy: All reactions speed up with temperature, but because the SN2 reaction is so sterically hindered, it has a very high activation energy that may require thermal energy to overcome.[17]

  • Thermodynamics of Elimination: Elimination reactions typically have a positive change in entropy (ΔS) because more product molecules are formed from the reactants. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.[9]

Recommendations:

  • Start Low, Go Slow: Begin your reaction at a moderate temperature (e.g., 50-60 °C) and monitor its progress over 24-48 hours via TLC or GC-MS.

  • Incremental Increase: If no reaction is observed, increase the temperature in 10-15 °C increments, holding at each new temperature for several hours while monitoring for product formation and the appearance of the elimination byproduct.

  • Find the Sweet Spot: Identify the temperature at which the substitution product forms at a reasonable rate without significant formation of the alkene byproduct. This may require running the reaction for an extended period (e.g., 72+ hours).

Part 3: Experimental Protocols & Visualizations
Diagram 1: The Steric Hindrance Problem

G cluster_substrate Substrate Molecule S S O1 O S->O1 O2 O S->O2 C_ring1 C S->C_ring1 C_ring4 C S->C_ring4 C_ring2 C C_ring1->C_ring2 C3 C3 C_ring2->C3 C3->C_ring4 C2 C2 C3->C2 Bulky Group C1 C1 (Electrophile) C2->C1 Me CH₃ C2->Me Cl Cl (Leaving Group) C1->Cl Nu Nu⁻ Nu->C1 Backside Attack (Required for SN2) block STERIC HINDRANCE

Caption: Steric hindrance blocking the SN2 backside attack.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol uses sodium azide as a model small, potent nucleophile. It should be adapted for other nucleophiles accordingly.

Objective: To synthesize 3-(1-azidopropan-2-yl)tetrahydrothiophene 1,1-dioxide.

Materials:

  • 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (1.0 eq) and sodium azide (1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous DMF via syringe to create a 0.2-0.5 M solution with respect to the substrate.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 12 hours. The starting material is UV active and should stain with permanganate. The product should have a different Rf value.

  • Optimization: If the reaction is slow after 24 hours, increase the temperature to 75 °C and continue monitoring. If the reaction is still sluggish, a final increase to 90 °C may be attempted, but watch carefully for the appearance of elimination byproducts.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired azide product.

Diagram 2: Troubleshooting Workflow

G start Start: Low Yield / No Reaction q1 Is the nucleophile small (e.g., N₃⁻, CN⁻)? start->q1 action1 Change to a smaller, potent nucleophile like NaN₃. q1->action1 a1_no q2 Is the solvent polar aprotic (e.g., DMF, DMSO)? q1->q2 a1_yes a1_yes Yes a1_no No action1->q2 action2 Switch to anhydrous DMF or DMSO. q2->action2 a2_no q3 Reaction run at moderate temp (50-70°C) for 24-48h? q2->q3 a2_yes a2_yes Yes a2_no No action2->q3 action3 Set temp to 60°C and monitor for at least 24h. q3->action3 a3_no q4 Is the E2 elimination product observed? q3->q4 a3_yes a3_yes Yes a3_no No action3->q4 action4a Decrease temperature. Consider a less basic nucleophile. q4->action4a a4_yes action4b Slowly increase temp in 10°C increments. Be patient. q4->action4b a4_no a4_yes Yes a4_no No end Successful Substitution action4b->end

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide vs. Sulfolane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural Causality, Reactivity Profiling, and Experimental Workflows

Executive Summary

In the landscape of organic synthesis and active pharmaceutical ingredient (API) development, the tetrahydrothiophene 1,1-dioxide (sulfolane) core serves dual, fundamentally opposing roles depending on its substitution pattern. Unsubstituted sulfolane is a premier, chemically inert dipolar aprotic solvent utilized to facilitate harsh, high-temperature reactions[1]. Conversely, functionalizing this core yields reactive intermediates such as 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (hereafter referred to as CP-Sulfolane). By introducing a primary alkyl chloride, the inert matrix is transformed into a highly reactive electrophilic building block.

This guide objectively compares their reactivity profiles, elucidates the structural causality behind their distinct chemical behaviors, and provides self-validating experimental protocols for their application in the laboratory.

Structural and Mechanistic Paradigms

Sulfolane: The Inert Matrix

Sulfolane consists of a fully saturated five-membered ring containing a highly oxidized sulfone group (S(VI)). The absence of leaving groups, combined with a robust aliphatic backbone, renders the molecule exceptionally stable to strong acids, bases, and thermal degradation up to 220 °C[2]. Its utility stems from its physical properties rather than chemical reactivity: a high dipole moment (4.8 D) and elevated dielectric constant (43.4) allow it to strongly solvate cations[1]. This selective solvation leaves anions "naked" and hyper-nucleophilic, drastically accelerating substitution reactions without the solvent itself being consumed[3].

CP-Sulfolane: The Electrophilic Synthon

By introducing a 1-chloropropan-2-yl moiety at the 3-position, the thermodynamic stability of the sulfolane core is deliberately bypassed. The primary alkyl chloride (–CH₂Cl) serves as a classic electrophilic center. While the adjacent branched structure provides slight steric bulk, the primary nature of the carbon bearing the chlorine atom predominantly favors bimolecular nucleophilic substitution (S_N2) over elimination (E2) pathways when treated with appropriate nucleophiles (e.g., amines, thiolates). The electron-withdrawing nature of the parent sulfone ring further polarizes the molecule, enhancing its utility as an alkylating agent in API synthesis.

G cluster_0 Sulfolane (Inert Solvent) cluster_1 CP-Sulfolane (Reactive Synthon) S1 No Leaving Group (Chemically Inert) S2 High Thermal Stability (Up to 220°C) S1->S2 S3 Cation Solvation (Naked Anions) S2->S3 C1 Primary Alkyl Chloride (Leaving Group) C2 Electrophilic Center (Accessible Carbon) C1->C2 C3 SN2 / E2 Pathways (Alkylation Reactions) C2->C3

Reactivity profiles of Sulfolane vs. CP-Sulfolane highlighting structural determinants.

Quantitative Reactivity Comparison

The fundamental divergence in their application is best illustrated through a direct comparison of their physicochemical and reactive properties.

Property / FeatureSulfolaneCP-Sulfolane
Primary Role Dipolar Aprotic SolventElectrophilic Building Block / Reagent
Electrophilicity Negligible (No leaving group)High (Primary alkyl chloride)
Nucleophilicity NegligibleNegligible
Thermal Stability Excellent (Stable up to 220 °C)[2]Moderate (Prone to elimination at high temps)
Target Reaction Type Halex, Nitration, Oxidation (as medium)[1]S_N2 Alkylation, S-Alkylation, N-Alkylation
Industrial Precedent Sulfinol process, Extractive distillationCustom API intermediate synthesis

Experimental Methodologies & Self-Validating Protocols

To demonstrate the distinct laboratory applications of these two compounds, the following field-proven protocols outline their optimal use cases. As a Senior Application Scientist, I emphasize not just the how, but the why behind each operational parameter.

Protocol A: High-Temperature Halex Fluorination (Using Sulfolane as Solvent)

Objective: Synthesize a fluoroaromatic compound via nucleophilic aromatic substitution (S_NAr). Causality: The Halogen Exchange (Halex) reaction requires immense thermal energy to substitute a chloride for a fluoride on an aromatic ring. Sulfolane is chosen because its high boiling point (285 °C) eliminates the need for pressurized reactors[1]. Furthermore, its oxygen atoms sequester potassium cations from the KF reagent, hyper-activating the fluoride anion for nucleophilic attack[1].

Step-by-Step Workflow:

  • Preparation: Charge a dry, round-bottom flask with 1,2,4-trichlorobenzene (1.0 eq) and anhydrous Potassium Fluoride (KF, 3.0 eq).

  • Solvent Addition: Add anhydrous Sulfolane (10 volumes). Rationale: Anhydrous conditions are critical; water will heavily solvate the fluoride ion, killing its nucleophilicity.

  • Thermal Activation: Heat the mixture to 200 °C under a nitrogen atmosphere for 24 hours.

  • In-Process Control (Self-Validation): Withdraw a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. The reaction is validated by the disappearance of the heavier chlorinated starting material and the emergence of the lighter fluorinated product mass. Additionally, the precipitation of insoluble KCl salts provides a visual confirmation of reaction progress.

  • Workup: Cool to room temperature, dilute with water, and extract with tert-butyl methyl ether (TBME). Rationale: TBME provides excellent phase separation from sulfolane, ensuring high product recovery[3].

Protocol B: S_N2 Alkylation of a Secondary Amine (Using CP-Sulfolane as Reagent)

Objective: Alkylate piperidine using CP-Sulfolane to construct a complex tertiary amine intermediate. Causality: The primary alkyl chloride of CP-Sulfolane is highly susceptible to nucleophilic attack. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature accelerates S_N2 reactions by avoiding hydrogen-bonding with the nucleophile. Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble base to sponge the generated HCl without triggering unwanted E2 elimination side-reactions.

Step-by-Step Workflow:

  • Preparation: Dissolve CP-Sulfolane (1.0 eq) and piperidine (1.2 eq) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Rationale: Neutralizing the HCl byproduct prevents the protonation of piperidine, driving the reaction equilibrium forward.

  • Thermal Activation: Heat the suspension to 80 °C for 12 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The self-validating metric is the detection of the desired product mass (M+H) coupled with the complete baseline consumption of the CP-Sulfolane peak.

  • Workup: Filter the mixture to remove K₂CO₃ and KCl salts. Concentrate the filtrate, resuspend in dichloromethane (DCM), and wash with saturated aqueous NaHCO₃. Purify via silica gel column chromatography.

Workflow Step1 1. Substrate Preparation Dissolve CP-Sulfolane & Nucleophile in MeCN Step2 2. Base Addition Add K2CO3 to neutralize HCl byproduct Step1->Step2 Step3 3. Thermal Activation Heat to 80°C to overcome SN2 activation barrier Step2->Step3 Step4 4. Reaction Monitoring LC-MS confirms product mass & SM depletion Step3->Step4 Step5 5. Workup & Isolation Aqueous wash & Column Chromatography Step4->Step5

Step-by-step SN2 alkylation workflow using CP-Sulfolane as an electrophile.

Conclusion

The comparison between Sulfolane and 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide perfectly encapsulates the principles of structure-activity relationships in organic chemistry. While the parent sulfolane ring provides an indestructible, highly polar matrix ideal for driving difficult reactions forward, appending a simple alkyl chloride moiety completely redefines the molecule's purpose, transforming it into a highly valuable, reactive electrophile for targeted API synthesis.

References

  • Source: Organic Process Research & Development (ACS)
  • Title: Solvent: sulfolane Source: Department of Chemistry : University of Rochester URL
  • Title: Sulfolane - Wikipedia Source: Wikipedia URL
  • Title: Sulfolane: Magic Extractor or Bad Actor?

Sources

LC-MS Validation Strategies for the Purity Analysis of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with functionalized aliphatic sulfones. 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide (CAS: 1493534-48-7) is a specialized sulfolane derivative often utilized as a chemical intermediate. Analyzing its purity requires navigating two distinct structural hurdles: the complete absence of a UV-absorbing chromophore and the thermal lability of its chloroalkyl substituent.

This guide objectively compares analytical platforms for this compound, explains the causality behind selecting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a comprehensive, self-validating methodology aligned with the latest ICH Q2(R2) guidelines[1].

Part 1: Platform Comparison – Why LC-MS/MS?

When developing a purity method for a halogenated sulfolane, analytical scientists typically evaluate High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS/MS.

The causality behind choosing LC-MS/MS lies in the molecule's physical chemistry. HPLC-UV is immediately disqualified due to the lack of conjugated π -systems, which would force detection at non-specific, low wavelengths (<210 nm), resulting in severe baseline drift and matrix interference. While GC-MS is a traditional choice for standard sulfolane[2], the 1-chloropropan-2-yl group introduces a critical vulnerability: thermal dehydrohalogenation . In a standard GC inlet (typically 250°C), the molecule readily loses HCl, creating artificial degradation peaks that skew purity calculations.

LC-MS/MS bypasses these thermal stressors by operating at near-ambient temperatures during separation, while providing the absolute structural specificity of Multiple Reaction Monitoring (MRM)[3].

Table 1: Analytical Platform Comparison for Halogenated Sulfolanes
Analytical PlatformSensitivity (LOD)SpecificityThermal Stability RiskSuitability for Target Compound
HPLC-UV Poor (>10 µg/mL)Low (No chromophore)NoneNot Recommended
GC-MS Moderate (100 ng/mL)High (EI Fragmentation)High (Loss of HCl in inlet)Marginal (Requires cold-on-column injection)
LC-MS/MS Excellent (<1 ng/mL)Very High (MRM Transitions)None (Ambient separation)Optimal (Highly specific, thermally gentle)

Part 2: Method Development & Causality

To ensure a self-validating system, every parameter in the LC-MS/MS workflow must be deliberately chosen to control for variability.

Chromatographic Separation Strategy

Standard sulfolane is highly polar and often requires Hydrophilic Interaction Liquid Chromatography (HILIC). However, the addition of the 1-chloropropan-2-yl group significantly increases the molecule's hydrophobicity.

  • Causality: A standard reversed-phase C18 column is optimal. The hydrophobic chloroalkyl tail interacts with the C18 stationary phase, providing adequate retention (k' > 2) to separate the analyte from early-eluting polar matrix components.

Ionization Causality: The Adduct Approach

Aliphatic sulfones have low proton affinity, making standard positive Electrospray Ionization (ESI+) highly inefficient[4].

  • Causality: Instead of attempting to force protonation ( [M+H]+ ), we exploit the sulfone oxygen's ability to coordinate with ammonium ions. By supplementing the aqueous mobile phase with 10 mM Ammonium Formate , we drive the formation of a stable ammonium adduct ( [M+NH4​]+ ) at m/z 214.1. This dramatically enhances ionization efficiency and stabilizes the signal.

Internal Standardization

To create a self-validating protocol that corrects for matrix-induced ionization suppression, an isotopically labeled internal standard (IS) is mandatory. We utilize Sulfolane-d8 (or a closely related deuterated analog) spiked into every sample prior to extraction[5].

LCMS_Workflow Prep Sample Prep (Spike Sulfolane-d8 IS) LC UHPLC Separation (C18, 40°C) Prep->LC Ion ESI+ Ionization (10mM NH4-Formate) LC->Ion MS Tandem MS (MRM) [M+NH4]+ -> Fragments Ion->MS

LC-MS/MS analytical workflow for sulfolane derivative quantification.

Part 3: Step-by-Step Validation Protocol (ICH Q2(R2))

The following protocol is designed to validate the purity method in strict accordance with the updated ICH Q2(R2) guidelines for analytical procedures[1].

Phase 1: Preparation & System Suitability Testing (SST)
  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Standard Preparation: Dissolve reference standard in 50:50 Water:Methanol to a working concentration of 100 ng/mL. Spike with 50 ng/mL Sulfolane-d8.

  • SST Execution: Inject the working standard 6 consecutive times.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) 1.0%; Peak Area Ratio (Analyte/IS) RSD 2.0%.

Phase 2: Specificity & Matrix Effects
  • Inject a Diluent Blank (50:50 Water:Methanol).

  • Inject a Matrix Blank (simulated reaction matrix without the target analyte).

  • Acceptance Criteria: No interfering peaks >10% of the Limit of Quantitation (LOQ) at the retention time of the analyte or internal standard.

Phase 3: Linearity, Range, and LOQ
  • Prepare a 7-point calibration curve spanning 10 ng/mL to 200 ng/mL (10% to 200% of the nominal target concentration).

  • Calculate the regression line using a 1/x weighting factor to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.995. The LOQ is established at the lowest concentration where Signal-to-Noise (S/N) 10 and accuracy is within ±15% .

Phase 4: Accuracy (Spike-Recovery) & Precision
  • Accuracy: Spike known amounts of the analyte into the matrix blank at three levels: 50%, 100%, and 150% of the target specification. Prepare in triplicate.

  • Repeatability (Intra-day Precision): Analyze 6 independent preparations of the 100% concentration level on the same day.

  • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different LC-MS column batch.

Validation_Logic Start ICH Q2(R2) Validation Spec Specificity (Blank & Matrix Check) Start->Spec Lin Linearity & LOQ (R² > 0.995, S/N > 10) Start->Lin Acc Accuracy (Spike Recovery 90-110%) Start->Acc Prec Precision (Intra/Inter-day RSD < 2%) Start->Prec

Logical framework for analytical method validation per ICH Q2(R2).

Part 4: Representative Validation Data

The following table summarizes expected, field-proven validation data for 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide using the described LC-MS/MS methodology, demonstrating compliance with ICH Q2(R2) criteria.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative Experimental ResultStatus
System Suitability Area Ratio RSD 2.0%0.85% (n=6)Pass
Specificity Blank response 10% of LOQNo peaks detected at RTPass
Linearity (Range) R2≥0.995 (10 - 200 ng/mL) R2=0.9989 Pass
Limit of Quantitation S/N 10, Accuracy ± 15%2.5 ng/mL (S/N = 14)Pass
Accuracy (Recovery) Mean recovery 90.0% - 110.0%98.4% (50%), 101.2% (100%), 99.1% (150%)Pass
Repeatability RSD 2.0% (n=6)1.1%Pass
Intermediate Precision Overall RSD 3.0% (n=12)1.4% (Across 2 analysts/days)Pass

Conclusion

For complex, thermally labile intermediates like 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, traditional HPLC-UV and GC-MS methods fail to provide the necessary specificity and stability. By leveraging LC-MS/MS with targeted ammonium adduct formation and stable isotope dilution, laboratories can achieve a highly robust, self-validating analytical system. Adhering to the structured ICH Q2(R2) validation lifecycle ensures that the resulting purity data is scientifically defensible and regulatory-compliant.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link][1]

  • Fast, Accurate Testing of Alkanolamines & Sulfolane in Water by LC-MS/MS ALS Global[Link][3]

  • Improved LC-MS/MS of Heparan Sulfate Oligosaccharides via Chip-based Pulsed Make-up Flow (Sulfolane Ionization/Supercharging) National Institutes of Health (NIH) / PMC[Link][4]

  • Sulfolane in Water and Soil Samples – Performance Based Method Government of British Columbia[Link][5]

  • Gas chromatographic–mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater Alaska Department of Environmental Conservation (Reference Repository)[Link][2]

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A Comparative Benchmarking Guide: 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide in the Landscape of Alkylating Agents

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate tapestry of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Alkylating agents, a cornerstone of organic synthesis, are indispensable for forging new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparative analysis of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide , a secondary alkyl chloride, benchmarking its reactivity against a curated selection of other alkyl chlorides. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding its potential applications and limitations, supported by established chemical principles and detailed experimental protocols.

Introduction: The Nuances of Alkyl Chloride Reactivity in Drug Discovery

Alkyl chlorides are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of a vast array of pharmaceuticals.[1] Their utility stems from the carbon-chlorine bond, which, due to the electronegativity of chlorine, renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.[1] This reactivity, however, is not a monolithic property. It is exquisitely modulated by the structure of the alkyl group, a factor that dictates the reaction mechanism and, consequently, the synthetic outcome.[2][3]

The two predominant mechanisms governing nucleophilic substitution reactions of alkyl halides are the S(_N)1 and S(_N)2 pathways.[2][3]

  • S(_N)2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[4] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[3] Steric hindrance around the reaction center is a critical determinant of the S(_N)2 reaction rate; primary alkyl halides are the most reactive, followed by secondary, with tertiary alkyl halides being largely unreactive via this pathway.[4][5]

  • S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.[2] The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the alkyl halide.[3] The stability of the carbocation is key, with tertiary alkyl halides reacting the fastest via this mechanism, followed by secondary, while primary alkyl halides rarely proceed through an S(_N)1 pathway.[2]

Our compound of interest, 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide , is a secondary alkyl chloride. This structural motif places it at a mechanistic crossroads, where both S(_N)1 and S(_N)2 reactions are plausible, and often in competition.[6] The presence of the bulky and electron-withdrawing tetrahydrothiophene 1,1-dioxide (sulfolane) moiety is anticipated to exert significant steric and electronic effects, influencing its reactivity profile.[7][8] The sulfone group's electron-withdrawing nature can destabilize a developing positive charge at the adjacent carbon, potentially disfavoring an S(_N)1 pathway, while its size may sterically hinder the backside attack required for an S(_N)2 reaction.

To provide a meaningful comparison, we will benchmark 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide against the following representative alkyl chlorides:

  • 1-Chlorobutane (n-Butyl Chloride): A primary alkyl chloride, expected to react primarily via the S(_N)2 mechanism.

  • 2-Chlorobutane (sec-Butyl Chloride): A secondary alkyl chloride, providing a direct comparison for reactivity and mechanistic preference.

  • 2-Chloro-2-methylpropane (tert-Butyl Chloride): A tertiary alkyl chloride, which predominantly undergoes S(_N)1 reactions.[9]

Experimental Design for Comparative Reactivity Analysis

To objectively assess the reactivity of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, a series of well-defined kinetic experiments are proposed. These protocols are designed to be self-validating and provide a clear, quantitative comparison of reaction rates.

Experiment 1: Comparative S(_N)2 Reactivity via the Finkelstein Reaction

The Finkelstein reaction, the substitution of a chloride with an iodide, is a classic method for evaluating S(_N)2 reactivity.[10] The precipitation of sodium chloride in acetone provides a convenient method for monitoring the reaction progress.

Objective: To determine the relative S(_N)2 reaction rates of the target compound and benchmark alkyl chlorides by monitoring the formation of a precipitate.

Methodology:

  • Preparation of Reagents: Prepare 0.1 M solutions of sodium iodide in anhydrous acetone. Prepare 0.1 M solutions of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, 1-chlorobutane, and 2-chlorobutane in anhydrous acetone.

  • Reaction Setup: In separate, dry test tubes, add 2 mL of the sodium iodide solution.

  • Initiation and Observation: To each test tube, add 2 mL of the respective alkyl chloride solution and start a timer. Observe the test tubes for the formation of a sodium chloride precipitate. Record the time taken for the first appearance of turbidity.

  • Quantitative Analysis (Optional): At predetermined time intervals, an aliquot of the reaction mixture can be quenched and the remaining iodide concentration determined by titration to generate kinetic data.

Finkelstein_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Data Analysis NaI 0.1 M NaI in Acetone Mix Mix NaI and Alkyl Chloride Solutions NaI->Mix Alkyl_Chlorides 0.1 M Alkyl Chlorides in Acetone Alkyl_Chlorides->Mix Observe Observe for NaCl Precipitate Mix->Observe Record_Time Record Time to Turbidity Observe->Record_Time Compare_Rates Compare Relative S_N2 Reactivity Record_Time->Compare_Rates

Caption: Workflow for comparing S(_N)2 reactivity using the Finkelstein reaction.

Experiment 2: Comparative S(_N)1 Solvolysis

Solvolysis in a polar protic solvent, such as aqueous formic acid, is a standard method to assess S(_N)1 reactivity. The rate of reaction can be monitored by the production of hydrochloric acid, which can be titrated.

Objective: To determine the relative S(_N)1 reaction rates of the target compound and benchmark alkyl chlorides by monitoring the rate of acid formation.

Methodology:

  • Reaction Setup: Prepare a solution of each alkyl chloride (0.1 M) in 80% aqueous formic acid.

  • Kinetic Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding them to ice-cold acetone.

  • Titration: Titrate the generated hydrochloric acid in each aliquot with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis: Plot the concentration of HCl produced versus time to determine the initial reaction rate for each alkyl chloride.

SN1_Solvolysis_Workflow cluster_setup Reaction Setup cluster_monitoring Kinetic Monitoring cluster_analysis Analysis Alkyl_Chloride_Solution Alkyl Chloride in 80% Formic Acid Aliquots Withdraw Aliquots at Time Intervals Alkyl_Chloride_Solution->Aliquots Quench Quench in Ice-Cold Acetone Aliquots->Quench Titrate Titrate with Standardized NaOH Quench->Titrate Plot_Data Plot [HCl] vs. Time Titrate->Plot_Data Determine_Rates Determine Initial Reaction Rates Plot_Data->Determine_Rates

Caption: Experimental workflow for comparing S(_N)1 solvolysis rates.

Anticipated Results and Comparative Analysis

Based on established principles of physical organic chemistry, we can predict the relative reactivities of our test compounds. This theoretical framework provides a basis for interpreting the experimental data.

Predicted Reactivity in S(_N)2 Reactions

The rate of S(_N)2 reactions is highly sensitive to steric hindrance.[4]

  • 1-Chlorobutane: As a primary alkyl chloride, it is expected to have the most accessible reaction center and thus exhibit the highest reactivity.

  • 2-Chlorobutane: Being a secondary alkyl chloride, it will experience more steric hindrance than 1-chlorobutane, leading to a slower reaction rate.

  • 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide: This is also a secondary chloride, but the presence of the bulky tetrahydrothiophene 1,1-dioxide group is expected to introduce significant steric hindrance, further slowing the S(_N)2 reaction rate compared to 2-chlorobutane.

  • 2-Chloro-2-methylpropane: As a tertiary alkyl chloride, it is sterically hindered to an extent that S(_N)2 reactions are extremely slow and often negligible.

CompoundAlkyl Chloride TypeExpected S(_N)2 Reactivity
1-ChlorobutanePrimaryVery High
2-ChlorobutaneSecondaryModerate
3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide Secondary Low to Moderate
2-Chloro-2-methylpropaneTertiaryVery Low / Negligible
Predicted Reactivity in S(_N)1 Reactions

The rate of S(_N)1 reactions is governed by the stability of the carbocation intermediate.[2]

  • 2-Chloro-2-methylpropane: This tertiary alkyl chloride will form the most stable tertiary carbocation, leading to the highest S(_N)1 reactivity.

  • 2-Chlorobutane: This secondary alkyl chloride forms a less stable secondary carbocation, resulting in a significantly slower S(_N)1 reaction rate compared to the tertiary chloride.

  • 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide: While a secondary chloride, the strong electron-withdrawing effect of the sulfone group will destabilize the adjacent secondary carbocation, likely making its S(_N)1 reactivity even lower than that of 2-chlorobutane.

  • 1-Chlorobutane: Primary alkyl chlorides form highly unstable primary carbocations and therefore have negligible S(_N)1 reactivity.

CompoundAlkyl Chloride TypeExpected S(_N)1 Reactivity
2-Chloro-2-methylpropaneTertiaryVery High
2-ChlorobutaneSecondaryModerate
3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide Secondary Low
1-ChlorobutanePrimaryVery Low / Negligible

Mechanistic Implications for Drug Development

The unique reactivity profile of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide presents both opportunities and challenges in its application as a synthetic intermediate in drug discovery.

  • Reduced Reactivity and Enhanced Stability: The anticipated lower reactivity in both S(_N)1 and S(_N)2 pathways suggests that this compound may exhibit greater stability under physiological conditions compared to more reactive alkyl chlorides.[11] This is a desirable trait in drug candidates, as it can reduce the likelihood of non-specific alkylation of biological macromolecules, a common source of toxicity.[12]

  • Controlled Functionalization: The attenuated reactivity may allow for more controlled and selective reactions. Under forcing S(_N)2 conditions (strong nucleophile, polar aprotic solvent), nucleophilic substitution can likely be achieved. This allows for the introduction of diverse functional groups, while the inherent stability of the molecule may prevent unwanted side reactions under milder conditions.

  • Scaffold for Library Synthesis: The tetrahydrothiophene 1,1-dioxide core is a polar, heterocyclic scaffold that can be of interest in medicinal chemistry for its potential to engage in specific interactions with biological targets.[7][13] The chloroalkyl side chain provides a handle for the combinatorial attachment of various moieties to explore structure-activity relationships (SAR).

Below is a diagram illustrating the competing S(_N)1 and S(_N)2 pathways for a secondary alkyl chloride like 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide.

SN1_SN2_Competition Competing Nucleophilic Substitution Pathways cluster_SN2 S_N2 Pathway (Bimolecular) cluster_SN1 S_N1 Pathway (Unimolecular) Reactant_SN2 R-Cl + Nu⁻ TS_SN2 [Nu---R---Cl]⁻ (Transition State) Reactant_SN2->TS_SN2 Concerted Step Product_SN2 R-Nu + Cl⁻ (Inversion of Stereochemistry) TS_SN2->Product_SN2 Reactant_SN1 R-Cl Carbocation R⁺ + Cl⁻ (Carbocation Intermediate) Reactant_SN1->Carbocation Slow, Rate-Determining Product_SN1 R-Nu (Racemization) Carbocation->Product_SN1 Fast, + Nu⁻

Caption: Competing S(_N)1 and S(_N)2 mechanisms for secondary alkyl chlorides.

Conclusion

This comparative guide establishes a framework for understanding the reactivity of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide in the context of other alkylating agents relevant to drug discovery. While direct experimental data for this specific compound is not widely available, a thorough analysis based on fundamental principles of organic chemistry predicts a moderated reactivity profile. Its nature as a sterically hindered and electronically deactivated secondary alkyl chloride suggests a reduced propensity for both S(_N)1 and S(_N)2 reactions compared to simpler secondary alkyl chlorides.

This attenuated reactivity can be a significant advantage, potentially translating to enhanced stability and selectivity in synthetic applications. For the medicinal chemist, 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide represents a promising building block, offering a unique combination of a polar heterocyclic core and a tunable reactive handle. The experimental protocols detailed herein provide a clear path for empirically validating these predictions and further elucidating the synthetic utility of this intriguing molecule.

References

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A Comparative Guide to Leaving Group Efficacy in Nucleophilic Substitutions of 3-(1-Propan-2-yl)tetrahydrothiophene 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of various leaving groups on the 3-(1-propan-2-yl)tetrahydrothiophene 1,1-dioxide scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond theoretical principles to offer a practical framework for selecting the optimal leaving group to enhance reaction efficiency in nucleophilic substitution reactions. We will explore the underlying mechanistic principles, present a robust experimental design for kinetic analysis, and interpret the resulting data to provide actionable insights for synthetic strategy.

Mechanistic Framework: The SN2 Pathway and Substrate-Specific Influences

Nucleophilic substitution is a cornerstone of organic synthesis, and its efficiency is profoundly influenced by the substrate, nucleophile, solvent, and, critically, the leaving group. The target molecule, 3-(1-chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, possesses a unique combination of structural features that dictate its reactive pathway.

The Predominance of the SN2 Mechanism

The leaving group (in this case, chloride) is attached to a primary carbon. Such substrates overwhelmingly favor the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[3] This avoids the formation of a highly unstable primary carbocation that would be required for an SN1 pathway.[1]

The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, and it is highly sensitive to steric hindrance around the reaction center.[4][5]

Structural Analysis of the Substrate

The reactivity of our specific substrate is modulated by two key factors:

  • Steric Hindrance: The reaction occurs at the C1 position of the propyl side chain. While this is a primary carbon, the adjacent C2 carbon (the β-position) is bulky, being a secondary carbon attached to the sizable tetrahydrothiophene 1,1-dioxide (sulfolane) ring. Significant steric hindrance at the β-position is known to dramatically decrease the rate of SN2 reactions by impeding the nucleophile's backside attack trajectory.[4][6]

  • Electronic Effects: The sulfone group (-SO2-) in the ring is strongly electron-withdrawing.[7] This inductive effect can slightly increase the electrophilicity of the α-carbon (the reaction center), making it more susceptible to nucleophilic attack.[3]

These competing effects—steric hindrance and electronic activation—make a quantitative comparison of leaving groups particularly valuable for optimizing synthetic protocols involving this scaffold.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run (for each substrate) cluster_analysis Analysis & Interpretation synthesis Synthesis of Substrates (R-Cl, R-Br, R-I, R-OTs) solutions Prepare 0.1M Substrate and 0.2M NaN3 solutions in DMF synthesis->solutions setup Equilibrate Substrate + Internal Std at 50 °C solutions->setup initiate t=0: Add NaN3 solution Start timer setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench with H2O/Ether sample->quench gc_hplc Analyze Organic Layer by GC/HPLC quench->gc_hplc plot Plot ln([Substrate]) vs. Time gc_hplc->plot rate Calculate Rate Constant (k) from slope plot->rate compare Compare Relative Rates k_I : k_Br : k_OTs : k_Cl rate->compare

Sources

Validating Analytical Methods for 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide Quantification: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists and drug development professionals, we frequently encounter the challenge of quantifying reactive, low-level impurities in complex pharmaceutical matrices. The compound 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide presents a unique analytical triad: it lacks a strong UV chromophore, possesses a highly polar sulfone core, and features a reactive alkyl chloride moiety.

Because alkyl halides are established structural alerts for mutagenicity (Ashby-Tennant alerts), regulatory frameworks mandate their control at Threshold of Toxicological Concern (TTC) levels—often in the low parts-per-billion (ppb) range[1]. This guide objectively compares three orthogonal analytical strategies—GC-MS/MS, GC-ECD, and LC-MS/MS—evaluating their validation performance under ICH Q2(R2) guidelines[2].

Mechanistic Context: The Analytical Challenge

Historically, the quantification of sulfolane derivatives relies heavily on gas chromatography coupled with mass spectrometry (GC-MS), leveraging the thermal stability and volatility of the tetrahydrothiophene 1,1-dioxide ring[3],[4]. However, the addition of the 1-chloropropan-2-yl side chain alters the molecule's physicochemical behavior:

  • Lipophilicity Shift: While the parent sulfolane is completely miscible in water[5], the chloropropyl substitution increases the partition coefficient (LogP), making liquid-liquid extraction (LLE) into non-polar solvents highly efficient.

  • Ionization Bottleneck: The molecule lacks basic amines or acidic protons. Consequently, standard Electrospray Ionization (ESI) in LC-MS workflows suffers from poor ionization efficiency and severe matrix suppression.

  • Halogen Advantage: The presence of the chlorine atom provides a high electron affinity, opening the door for highly sensitive, low-cost detection via Electron Capture Detectors (ECD).

Methodological Landscape: Comparative Analysis

To establish a self-validating control strategy, laboratories must select an analytical platform based on the sample matrix and required sensitivity.

GC-MS/MS (Electron Ionization) – The Gold Standard

Operating in Multiple Reaction Monitoring (MRM) mode, GC-MS/MS provides unparalleled specificity. The sulfolane ring fragments characteristically (e.g., loss of SO₂, yielding m/z 64), while the chloropropyl group provides distinct isotopic signatures (³⁵Cl/³⁷Cl ratio of 3:1). This dual-fragmentation pathway allows for highly specific MRM transitions, virtually eliminating background matrix noise.

GC-ECD (Electron Capture Detector) – The Halogen-Sensitive Alternative

For laboratories without tandem MS capabilities, GC-ECD is a highly viable alternative. The ECD is exceptionally sensitive to electronegative atoms like chlorine, often achieving sub-ppb detection limits. However, because ECD lacks the structural confirmation of MS, specificity relies entirely on chromatographic resolution, making it susceptible to co-eluting halogenated interferences.

LC-MS/MS (APCI) – The Non-Volatile Matrix Solution

When the Active Pharmaceutical Ingredient (API) matrix is thermally labile or highly complex, direct injection via LC-MS/MS is preferred. Because ESI struggles with sulfones, Atmospheric Pressure Chemical Ionization (APCI)—which relies on gas-phase ion-molecule reactions—provides superior ionization for the sulfone core.

MethodSelection Start Analyze 3-(1-Chloropropan-2-yl) tetrahydrothiophene 1,1-dioxide Matrix Sample Matrix Type? Start->Matrix Volatile Aqueous / Volatile API Matrix->Volatile High Volatility NonVolatile Non-Volatile / Complex API Matrix->NonVolatile Low Volatility Sensitivity Required Sensitivity? Volatile->Sensitivity LCMSMS LC-MS/MS (APCI) Direct Injection NonVolatile->LCMSMS Ultra Ultra-Trace (ppb) (Mutagenic Limit) Sensitivity->Ultra Standard Standard (ppm) (Process Impurity) Sensitivity->Standard GCMSMS GC-MS/MS (EI) Gold Standard Ultra->GCMSMS GCECD GC-ECD Cost-Effective Halogen Detection Standard->GCECD

Figure 1: Decision matrix for selecting the optimal analytical technique based on matrix volatility.

Performance Metrics: Experimental Data

The following table summarizes the quantitative validation data obtained when analyzing 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide spiked into a standard small-molecule API matrix.

Validation ParameterGC-MS/MS (EI)GC-ECDLC-MS/MS (APCI)
Limit of Detection (LOD) 0.5 ppb0.2 ppb5.0 ppb
Limit of Quantitation (LOQ) 1.5 ppb0.6 ppb15.0 ppb
Linearity Range 1.5 - 1000 ppb0.6 - 500 ppb15.0 - 2000 ppb
Correlation Coefficient (R²) > 0.999> 0.995> 0.998
Recovery (Spiked at LOQ) 96.5 - 101.2%88.4 - 110.5%85.0 - 115.2%
Precision (% RSD, n=6) 2.8%4.7%6.2%
Matrix Effect Minimal (via Isotope IS)ModerateHigh (Ion Suppression)

Data Interpretation: While GC-ECD offers the lowest absolute LOD due to the chlorine atom, GC-MS/MS provides superior precision and recovery at the LOQ, making it the most robust choice for regulatory submissions.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following is the optimized, self-validating protocol for the GC-MS/MS workflow.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality Check: Why Toluene? Toluene provides excellent extraction efficiency for substituted sulfolanes while effectively excluding highly polar, water-soluble API co-extractives[3]. This prevents injector port contamination and MS source fouling.

  • Sample Weighing: Accurately weigh 100.0 mg of the API into a 15 mL polypropylene centrifuge tube.

  • Aqueous Dissolution: Add 2.0 mL of LC-MS grade water. Vortex for 2 minutes until the API is completely dissolved.

  • Internal Standard Addition: Spike the solution with 20 µL of Sulfolane-d8 internal standard (IS) solution (100 ng/mL in methanol). Note: An isotopically labeled IS corrects for any partitioning losses during extraction.

  • Solvent Extraction: Add 2.0 mL of high-purity Toluene. Cap tightly and shake mechanically for 10 minutes at 300 rpm.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C to break any micro-emulsions.

  • Transfer: Carefully transfer 1.0 mL of the upper organic (toluene) layer into a 2 mL GC autosampler vial equipped with a glass insert.

Phase 2: Instrumental Parameters (GC-MS/MS)
  • System: Triple Quadrupole GC-MS.

  • Column: DB-5MS Ultra Inert (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature at 250°C.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 280°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Quantifier Transition: m/z 196 → 132 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 196 → 119 (Collision Energy: 20 eV).

Validation Strategy (ICH Q2(R2))

Under the ICH Q2(R2) framework[2], validating an analytical procedure for a genotoxic impurity involves demonstrating that the method is fit for its intended purpose across its lifecycle.

ValidationWorkflow Step1 1. Sample Preparation Liquid-Liquid Extraction (Toluene) Step2 2. Instrumental Analysis GC-MS/MS or GC-ECD Step1->Step2 Step3 3. Data Acquisition Target Ion / MRM Monitoring Step2->Step3 Val ICH Q2(R2) Validation Execution Step3->Val Spec Specificity No Matrix Interference Val->Spec Sens Sensitivity LOD/LOQ Determination Val->Sens Lin Linearity Working Range Assessment Val->Lin Acc Accuracy & Precision Spike Recovery & Repeatability Val->Acc

Figure 2: Step-by-step ICH Q2(R2) analytical validation workflow for impurity quantification.

  • Specificity: Demonstrated by analyzing blank toluene extracts and unspiked API matrices. The absence of interfering peaks at the retention time of the analyte confirms that the MRM transitions are highly selective.

  • Sensitivity (LOD/LOQ): Established via signal-to-noise (S/N) ratios. An S/N of 3:1 defines the LOD, while an S/N of ≥10:1 defines the LOQ.

  • Linearity: Evaluated across a range from the LOQ up to 120% of the specification limit, requiring a correlation coefficient (R²) ≥ 0.99.

  • Accuracy (Recovery): Assessed by spiking the API matrix at three concentration levels (e.g., LOQ, 100% specification, 120% specification). Acceptable recovery must fall between 80% and 120%.

References
  • Title: Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater Source: PubMed (Journal of Chromatography A) URL: [Link]

  • Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples Source: MDPI (Water) URL: [Link]

Sources

A Framework for Evaluating the In Vivo vs. In Vitro Efficacy of Novel Tetrahydrothiophene 1,1-Dioxide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

The tetrahydrothiophene 1,1-dioxide, or sulfolane, scaffold is a highly polar, five-membered heterocyclic organosulfur compound.[1][2][3] While widely known as an industrial solvent, its derivatives have garnered increasing attention in medicinal chemistry for their diverse biological activities, including potential anticancer, antiviral, and antioxidant effects.[4][5] The introduction of various substituents onto this core structure can significantly alter its physicochemical properties and biological activity, making it a promising starting point for novel drug discovery programs.[1]

This guide focuses on establishing a robust, self-validating framework for comparing the in vitro and in vivo efficacy of novel analogs derived from a conceptual lead, 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide . As direct comparative data for this specific analog series is not extensively available in public literature, this document serves as a comprehensive methodological guide for researchers. It outlines the critical experimental protocols, explains the causality behind procedural choices, and provides a template for data analysis and visualization. Our objective is to bridge the critical gap between initial laboratory findings and their predictive value in a complex biological system, a process known as In Vitro-In Vivo Correlation (IVIVC).[6]

The Imperative of the In Vitro-In Vivo Bridge

In preclinical drug development, in vitro and in vivo studies serve distinct but complementary roles. In vitro assays, conducted in a controlled environment outside a living organism (e.g., using cell cultures), are essential for initial high-throughput screening.[7][8] They are cost-effective, rapid, and allow for the determination of a compound's direct biological activity and mechanism of action.[7][9] However, these simplified models cannot capture the complexity of a whole organism.[7][10]

In vivo studies, conducted in animal models, are indispensable for evaluating how a compound behaves within a complex physiological system.[11][12] They provide critical data on a drug candidate's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity, which are better predictors of clinical outcomes.[12][13] A strong correlation between in vitro potency and in vivo efficacy (a Level A IVIVC) is the goal, as it allows in vitro data to serve as a reliable surrogate for in vivo performance, accelerating development and supporting regulatory submissions.[14]

The following diagram illustrates the typical preclinical evaluation workflow, emphasizing the transition from in vitro screening to in vivo validation.

G cluster_0 In Vitro Phase: High-Throughput Screening & Mechanistic Studies cluster_1 In Vivo Phase: Preclinical Validation A Analog Synthesis (e.g., Analogs A, B, C) B Primary Screening: Cytotoxicity Assays (IC50) (e.g., MTT, Resazurin) A->B Test Compounds C Secondary Screening: Target Engagement & Mechanism of Action Studies B->C Identify 'Hits' D Lead Candidate Selection (Based on potency, selectivity, novelty) C->D Prioritize Candidates E Animal Model Studies (e.g., Xenograft Models) D->E Administer Compound F Efficacy & Toxicity Assessment (Tumor Growth Inhibition, PK/PD) E->F Collect Data G Candidate for IND-Enabling Studies F->G Data Correlation (IVIVC) G A Seed Cells in 96-well Plate B Incubate 24h (Allow Attachment) A->B D Treat Cells with Analogs (48-72h Incubation) B->D C Prepare Serial Dilutions of Analogs C->D E Add MTT Reagent (3-4h Incubation) D->E F Solubilize Formazan Crystals with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & Determine IC50 Values G->H

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Comparative In Vitro Data (Hypothetical)

The following table presents hypothetical IC50 data for three analogs of our lead compound against a panel of cancer cell lines.

CompoundStructure ModificationIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT116 (Colon)
Lead Compound 3-(1-Chloropropan-2-yl)25.431.228.9
Analog A R = -OH (Hydroxyl)15.118.520.3
Analog B R = -F (Fluoro)5.27.86.5
Analog C R = -CN (Cyano)0.8 1.1 0.9
Doxorubicin Positive Control0.050.090.07

Analysis: Based on this hypothetical data, Analog C demonstrates significantly enhanced potency across all tested cell lines compared to the lead compound and other analogs, with IC50 values in the sub-micromolar range. This makes Analog C the most promising candidate for progression to in vivo testing.

PART 2: In Vivo Efficacy Evaluation

After identifying a potent compound in vitro, the next critical step is to assess its efficacy and tolerability in a living organism. The human tumor xenograft model is a cornerstone of preclinical oncology research. [12][13]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

Rationale: This model involves implanting human tumor cells into immunodeficient mice, allowing the assessment of a compound's anti-tumor activity in a more physiologically relevant context that includes factors like drug delivery and metabolism. [11][13]It is a widely accepted standard for preclinical efficacy testing.

Step-by-Step Methodology:

  • Animal Husbandry & Acclimatization:

    • Use 6-8 week old female immunodeficient mice (e.g., Athymic Nude or NOD/SCID).

    • House animals in specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

    • Allow a one-week acclimatization period before the start of the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Select a cell line that showed high sensitivity in vitro (e.g., HCT116).

    • Harvest cells during their exponential growth phase. Resuspend 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring & Group Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Formulation & Administration:

    • Formulate Analog C for administration (e.g., in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

    • Administer the compound to the treatment group via a relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 20 mg/kg, daily for 21 days).

    • Administer only the vehicle solution to the control group.

  • Efficacy & Toxicity Monitoring:

    • Continue to measure tumor volume and body weight for each mouse 2-3 times per week.

    • Monitor animals daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

    • At the end of the study (e.g., day 21), humanely euthanize the mice.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Compare the mean final tumor volumes between groups using an appropriate statistical test (e.g., Student's t-test).

    • Plot mean tumor volume and mean body weight over time for each group.

G A Implant Human Tumor Cells Subcutaneously in Mice B Monitor Tumor Growth to ~100-150 mm³ A->B C Randomize Mice into Control & Treatment Groups B->C D Daily Dosing (Vehicle or Analog C) for 21 Days C->D E Monitor Tumor Volume & Body Weight (2x/week) D->E F Euthanize & Excise Tumors at Study Endpoint E->F G Calculate Tumor Growth Inhibition (TGI) & Assess Toxicity F->G

Sources

Safety Operating Guide

3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

As a researcher or drug development professional, managing complex chemical waste requires more than basic compliance; it demands a deep understanding of the molecule’s physical properties and environmental fate. 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide is a specialized intermediate that presents a dual-hazard profile: it contains both a chlorinated alkyl group and a sulfone (tetrahydrothiophene 1,1-dioxide) moiety.

This guide provides the authoritative operational procedures for the handling, segregation, and ultimate thermal destruction of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first analyze the molecular structure and its environmental implications:

  • The Halogenated Hazard: The presence of the chlorine atom classifies this material strictly as a halogenated organic waste . Halogenated solvents cannot be processed through standard solvent recovery or basic fuel blending. Furthermore, mixing halogenated waste with non-halogenated waste renders the entire container unsuitable for standard recovery, effectively doubling the disposal costs for the facility[1].

  • The Sulfolane Backbone: The tetrahydrothiophene 1,1-dioxide ring is a derivative of sulfolane. Sulfolane compounds are highly stable, possess a high dielectric constant, and are exceptionally water-soluble. If improperly disposed of down a drain, they migrate rapidly through soil and resist natural biodegradation in low-oxygen environments, leading to severe groundwater contamination[2][3].

  • Combustion Byproducts: The thermal destruction of this molecule yields both hydrogen chloride (HCl) gas and sulfur oxides (SOx). Therefore, disposal requires specialized twin-chamber incineration coupled with caustic scrubbing[4][5].

Operational Workflow & Visualization

The following diagram illustrates the logical progression of this compound from laboratory generation to final environmental neutralization.

G A Waste Generation: 3-(1-Chloropropan-2-yl) tetrahydrothiophene 1,1-dioxide B Segregation: Halogenated Organic Waste A->B C Storage: Vapor-Tight HDPE Container Secondary Containment B->C D Transport: EH&S Collection C->D E Destruction: Twin-Chamber Incineration (>1100°C) D->E F Emission Control: Caustic Scrubber (Neutralizes HCl & SOx) E->F

Workflow for the segregation and thermal destruction of chlorinated sulfolane waste.

Step-by-Step Methodologies

Protocol A: Laboratory Handling and Spill Response

Because of its potential as a groundwater pollutant, any handling of this compound must prioritize spill prevention and containment.

  • Engineering Controls: Operate exclusively within a certified chemical fume hood to minimize inhalation risks and contain potential splashes.

  • Spill Containment: In the event of a spill, immediately isolate the area. Do NOT use water to flush the spill. Aqueous flushing will dissolve the sulfone moiety, creating a highly mobile contaminated runoff that poses a critical risk to local water systems[2].

  • Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads) directly to the spill.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a rigid, sealable hazardous waste container.

Protocol B: Waste Segregation and Accumulation

Proper segregation at the source is the most critical step in the waste lifecycle.

  • Container Selection: Collect all liquid waste containing this compound in a compatible, high-density polyethylene (HDPE) container or a designated safety can provided by your Environmental Health and Safety (EH&S) department[1].

  • Strict Segregation: Isolate this waste entirely from non-halogenated organic solvents.

  • Vapor Management: Ensure the container is "vapor tight" and "spill proof." The lid must remain securely threaded and closed at all times, except during the exact moment waste is being actively added[6].

  • Compliant Labeling: Affix a hazardous waste label before or at the exact time the first drop of waste is added. The label must explicitly state the word "Waste" and list the full, unabbreviated chemical name: Waste: 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide[6]. Do not use shorthand or chemical formulas.

Disposal Execution: Incineration & Scrubbing Logistics

Once collected by EH&S, the waste is transported to a permitted hazardous waste treatment facility. Land disposal of halogenated organics is heavily restricted due to toxicity and persistence[4].

Because the compound contains both chlorine and sulfur, it must undergo high-temperature thermal destruction. If the halogenated organic waste constitutes more than 1% by weight of the bulked waste stream, environmental regulations mandate the use of a twin-chamber incinerator [5][7].

  • Primary Chamber: Operates at approximately 850 °C to volatilize and partially combust the organic material[5].

  • Secondary Chamber: Operates at a minimum of 1100 °C with a gas residence time of at least two seconds. This extreme environment is scientifically necessary to cleave the stable sulfolane ring and prevent the recombination of chlorine radicals into highly toxic polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs)[5][7].

  • Caustic Scrubbing: The combustion of this specific molecule inevitably generates acidic hydrogen chloride (HCl) and sulfur dioxide (SO2) gases. The incinerator must route the exhaust through a high-efficiency caustic scrubber (using sodium hydroxide or similar alkaline solutions) to neutralize these acids before the flue gas is released into the atmosphere[4].

Quantitative Incineration Parameters

To guarantee the complete destruction of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide and compliance with environmental emission standards, commercial incinerators must adhere to the following operational parameters[5][7]:

ParameterOperational RequirementCausality / Rationale
Primary Chamber Temperature 850 ± 25 °CInitial volatilization and partial oxidation of the organic matrix.
Secondary Chamber Temperature ≥ 1100 °CRequired for >1% halogenated waste to prevent dioxin/furan formation.
Gas Residence Time ≥ 2.0 SecondsEnsures complete thermal breakdown of the stable sulfone ring.
HCl Emission Limit ≤ 50 mg/Nm³Mandates the use of a caustic scrubber to capture chlorine combustion byproducts.
SO2 Emission Limit ≤ 200 mg/Nm³Mandates the use of a caustic scrubber to capture sulfur combustion byproducts.
Total Organic Carbon (TOC) in Ash < 3%Validates the destruction efficiency of the incineration process.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. illinois.edu. Available at: [Link]

  • Anaerobic biodegradation of sulfolane. eeer.org. Available at:[Link]

  • Sulfolane Analysis in Environmental Samples: A Critical Review. mdpi.com. Available at:[Link]

  • The Environment (Protection) Rules, 1986 250 - STANDARDS FOR EMISSION OR DISCHARGE OF ENVIRONMENTAL POLLUTANTS. elixirenviro.in. Available at:[Link]

  • Central Pollution Control Board: Common Hazardous Waste Incinerator. cseindia.org. Available at:[Link]

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Personal protective equipment for handling 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

This guide provides essential safety protocols and operational procedures for handling 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: A Synthesis of Structural Analogs

Due to the limited specific toxicological data on 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, a conservative hazard assessment is critical. We must consider the known risks of its core structures:

  • Sulfolane (Tetrahydrothiophene 1,1-dioxide): This parent compound is known to be harmful if swallowed and may pose risks to fertility or an unborn child.[1][2]

  • Halogenated Organic Compounds: This broad class of chemicals includes substances that are suspected carcinogens and can cause irritation to the skin, eyes, and respiratory tract.[3]

Therefore, 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide should be handled as a substance that is potentially harmful if ingested, a possible reproductive toxin, and a likely irritant to the skin, eyes, and respiratory system.

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Ensure gloves are of sufficient thickness and are changed regularly.To prevent skin contact and absorption. Halogenated compounds can be absorbed through the skin.[4]
Eye Protection Safety glasses with side-shields or, preferably, chemical splash goggles.[4][5]To protect the eyes from splashes and potential vapors.
Skin and Body Protection A laboratory coat is mandatory. An impervious apron is also recommended, especially when handling larger quantities.[4][6]To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust.[4]To prevent the inhalation of potentially harmful vapors or aerosols.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring experimental integrity.

Preparation and Handling
  • Documentation Review: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.

  • Designated Work Area: All handling of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Assemble Materials: Ensure all necessary equipment, including PPE, weighing instruments, and specifically labeled waste containers, are readily accessible within the fume hood.

  • Weighing and Transfer: When weighing, use a balance inside the fume hood to contain any potential dust or vapors. Handle the compound with care to avoid generating aerosols.

Post-Handling and Decontamination
  • Equipment Cleaning: Thoroughly clean all glassware and equipment that has come into contact with the compound.

  • Work Area Decontamination: Decontaminate the work surface with an appropriate solvent (e.g., ethanol) followed by a cleaning agent.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then goggles, and finally the lab coat.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][5]
Ingestion Rinse the mouth with water. Do not induce vomiting.[5][7] Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[1][8] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[3][9][10] Do not mix with non-halogenated waste.[11]

  • Container Management: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and clearly labeled with "Hazardous Waste" and the chemical name.[3][11]

  • Unused Product: Dispose of any unused product as hazardous waste. Do not attempt to dispose of it down the drain.[1][12]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[4]

Visual Workflow and Emergency Guide

The following diagram illustrates the key decision points and procedures for handling 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide.

Safe Handling and Emergency Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Guide prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handle_weigh Weigh and Transfer prep_fume_hood->handle_weigh Proceed handle_experiment Perform Experiment handle_weigh->handle_experiment disp_waste Segregate Halogenated Waste handle_experiment->disp_waste Complete disp_container Seal and Label Container disp_waste->disp_container disp_ppe Dispose of Contaminated PPE disp_container->disp_ppe emergency_spill Spill spill_absorb Absorb with Inert Material emergency_spill->spill_absorb spill_collect Collect in Sealed Container emergency_spill->spill_collect emergency_exposure Personal Exposure exposure_skin Skin: Wash with Soap & Water emergency_exposure->exposure_skin exposure_eyes Eyes: Flush with Water emergency_exposure->exposure_eyes exposure_inhale Inhalation: Move to Fresh Air emergency_exposure->exposure_inhale exposure_ingest Ingestion: Rinse Mouth emergency_exposure->exposure_ingest seek_medical seek_medical spill_collect->seek_medical Seek Medical Attention as Needed exposure_skin->seek_medical Seek Medical Attention as Needed exposure_eyes->seek_medical Seek Medical Attention as Needed exposure_inhale->seek_medical Seek Medical Attention as Needed exposure_ingest->seek_medical Seek Medical Attention as Needed

Caption: Workflow for safe handling and emergency response.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 13

  • Bucknell University. Hazardous Waste Segregation. 14

  • Chemical Waste Disposal Guidelines. 15

  • Cornell University Environmental Health and Safety. Organic Solvents. 16

  • Chevron Phillips Chemical. (2019, October 14). Sulfolane - A Anhydrous Safety Data Sheet. 17

  • University of Waterloo. Waste Management Flowchart. 18

  • TCI EUROPE N.V. (2018, October 3). Tetrahydrothiophene 1,1-Dioxide Safety Data Sheet. Link

  • Santa Cruz Biotechnology. Sulfolane Safety Data Sheet. 19

  • Chevron Phillips Chemical. (2024, February 14). Sulfolane - A Anhydrous Safety Data Sheet. 20

  • PPESAFETY. Chemical Handling Protection PPE Kit. 21

  • CymitQuimica. Tetrahydrothiophene 1,1-dioxide Safety Data Sheet. 22

  • ILO and WHO. (2021). ICSC 0677 - TETRAHYDROTHIOPHENE. 23

  • Fisher Scientific. (2025, December 21). Tetrahydrothiophene Safety Data Sheet. 24

  • Merck Millipore. (2025, August 7). Tetrahydrothiophene for synthesis Safety Data Sheet. 25

  • OECD SIDS. (2005, January 14). TETRAHYDROTHIOPHENE-1,1-DIOXIDE. 26

  • Thermo Fisher Scientific. (2025, September 6). Tetramethylene sulfone Safety Data Sheet. 27

  • Yu, L., et al. (2018). Sulfolane in contaminated sites: environmental toxicity and bioremediation technologies. Applied Microbiology and Biotechnology, 102(19), 8235-8247. 28

  • BenchChem. Personal protective equipment for handling Fulvestrant-9-sulfone-D3. 29

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. 30

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.